Ngx-267
描述
NGX-267 is a small molecule drug with a maximum clinical trial phase of II.
属性
IUPAC Name |
(2S)-2-ethyl-8-methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2OS/c1-3-8-9(13)11-10(14-8)4-6-12(2)7-5-10/h8H,3-7H2,1-2H3,(H,11,13)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOZOHFUXHPOCK-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NC2(S1)CCN(CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C(=O)NC2(S1)CCN(CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40198399 | |
| Record name | AF 267B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40198399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503431-81-0 | |
| Record name | NGX-267 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0503431810 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NGX267 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05152 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AF 267B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40198399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NGX-267 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D3PZX7G73 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of Ngx-267: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Ngx-267, also known as AF-267B, is a selective agonist for the M1 muscarinic acetylcholine receptor (M1 mAChR). Developed as a potential therapeutic agent for neurodegenerative diseases, particularly Alzheimer's disease, its mechanism of action centers on the stimulation of the M1 receptor, a key player in cognitive function and neuronal health.[1][2][3] This technical guide provides an in-depth exploration of the molecular pathways influenced by this compound, supported by preclinical data and an overview of its clinical development. The document includes detailed experimental protocols and visual representations of the signaling cascades and research workflows.
Introduction to this compound
This compound is a small molecule designed to mimic the action of acetylcholine, a neurotransmitter crucial for memory and learning that is depleted in Alzheimer's disease.[1] By selectively targeting the M1 muscarinic receptor, which is relatively preserved in the brains of Alzheimer's patients, this compound aims to provide both symptomatic relief and disease-modifying effects.[1] The compound has been investigated in preclinical models and has progressed to Phase II clinical trials for conditions including Alzheimer's disease, cognitive impairment associated with schizophrenia, and xerostomia (dry mouth) in Sjögren's syndrome.
Core Mechanism of Action: M1 Receptor Agonism
The primary mechanism of action of this compound is its function as a selective agonist at the M1 muscarinic acetylcholine receptor. This interaction initiates a cascade of downstream signaling events that are believed to counteract the core pathological hallmarks of Alzheimer's disease.
Activation of the M1 receptor by this compound has a dual effect on the key proteins implicated in Alzheimer's pathology:
-
Modulation of Amyloid Precursor Protein (APP) Processing: this compound promotes the non-amyloidogenic processing of APP. It selectively activates ADAM17 (also known as TACE), an α-secretase enzyme. This enzyme cleaves APP within the amyloid-beta (Aβ) sequence, precluding the formation of the toxic Aβ peptides that aggregate to form amyloid plaques. This action effectively shifts APP metabolism away from the amyloidogenic pathway, which is mediated by β-secretase (BACE1).
-
Reduction of Tau Hyperphosphorylation: The stimulation of M1 receptors by this compound leads to a decrease in the activity of Glycogen Synthase Kinase 3β (GSK3β). GSK3β is a primary kinase responsible for the hyperphosphorylation of the tau protein. By inhibiting GSK3β, this compound reduces the formation of neurofibrillary tangles (NFTs), which are intracellular aggregates of hyperphosphorylated tau that disrupt neuronal function and contribute to cell death.
This dual mechanism suggests that this compound could simultaneously reduce the production of neurotoxic proteins and alleviate the cognitive and memory disturbances seen in Alzheimer's disease.
References
Chemical structure and properties of AF267B
For Researchers, Scientists, and Drug Development Professionals
Introduction
AF267B, also known as NGX267, is a selective M1 muscarinic acetylcholine receptor (mAChR) agonist that has been investigated for its therapeutic potential in Alzheimer's disease. As a rigid analog of acetylcholine, AF267B was designed to target the M1 receptor, which is abundantly expressed in the cortex and hippocampus and plays a crucial role in memory and learning. This technical guide provides a comprehensive overview of the chemical structure, properties, and associated experimental methodologies of AF267B.
Chemical Structure and Physicochemical Properties
AF267B is chemically identified as (S)-2-Ethyl-8-methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one. Its structure features a spirocyclic core, which contributes to its rigidity and receptor selectivity.
| Property | Value | Source |
| IUPAC Name | (2S)-2-ethyl-8-methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one | PubChem |
| Synonyms | NGX267, NI004 | Alzheimer's Drug Discovery Foundation[1] |
| Molecular Formula | C₁₀H₁₈N₂OS | PubChem |
| Molecular Weight | 214.33 g/mol | PubChem |
| Canonical SMILES | CCC1C(=O)NC2(CCN(C)CC2)S1 | PubChem |
Pharmacological Properties
AF267B is characterized as a selective agonist for the M1 muscarinic receptor. While its selectivity is a key feature, it has been noted to also activate M3 and M5 receptor subtypes.[2]
| Parameter | Value | Species/System |
| Receptor Target | M1 Muscarinic Acetylcholine Receptor (Primary) | In vitro and in vivo studies |
| Binding Affinity (Ki) | Data not publicly available | - |
| Functional Activity (EC50) | Data not publicly available | - |
Note: Despite numerous mentions of its M1 selectivity, specific quantitative binding affinity (Ki) or functional potency (EC50) values for AF267B across the five muscarinic receptor subtypes (M1-M5) are not available in the reviewed literature.
Pharmacokinetics
Preclinical studies have indicated that AF267B possesses favorable pharmacokinetic properties, including high oral bioavailability and significant penetration of the blood-brain barrier.[3][4]
| Parameter | Value | Species |
| Oral Bioavailability | Described as "high" | Preclinical models |
| Brain Penetration | Shows a "remarkable preference for the brain vs. plasma" | Preclinical models |
| Cmax, Tmax, Half-life | Data not publicly available | - |
Note: While qualitatively described as having high bioavailability and brain penetration, specific quantitative pharmacokinetic parameters for AF267B are not detailed in the available literature.
Mechanism of Action and Signaling Pathways
AF267B exerts its effects primarily through the activation of the M1 muscarinic acetylcholine receptor, which is coupled to the Gq/11 family of G proteins. This initiates a signaling cascade that has been shown to be beneficial in the context of Alzheimer's disease pathology.
Amyloid-β Pathology Modulation
Activation of the M1 receptor by AF267B promotes the non-amyloidogenic processing of amyloid precursor protein (APP). This is achieved through the activation of α-secretase (ADAM17/TACE), which cleaves APP within the amyloid-β (Aβ) sequence, thus precluding the formation of Aβ peptides.[3] Concurrently, AF267B has been shown to decrease the levels of β-secretase (BACE1), the enzyme that initiates the amyloidogenic pathway.
Tau Pathology Modulation
The signaling cascade initiated by AF267B also influences tau pathology. Activation of protein kinase C (PKC) and subsequent inhibition of glycogen synthase kinase 3β (GSK-3β) leads to a reduction in the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles.
References
- 1. Subtype-selective allosteric modulators of muscarinic receptors for the treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [scholarship.miami.edu]
- 3. AF150(S) and AF267B: M1 muscarinic agonists as innovative therapies for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo characterization of vasodilating muscarinic-receptor subtypes in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Ngx-267 in Cholinergic Neurotransmission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ngx-267, also known as AF267B, is a selective agonist for the M1 muscarinic acetylcholine receptor, a key player in cognitive processes and a promising therapeutic target for neurodegenerative disorders. This technical guide provides a comprehensive overview of the current understanding of this compound's role in cholinergic neurotransmission. It details its mechanism of action, summarizes key preclinical and clinical findings, and provides detailed experimental protocols for the foundational studies cited. The information is presented to support further research and development of this and similar compounds.
Introduction to this compound and Cholinergic Neurotransmission
Cholinergic neurotransmission, mediated by acetylcholine (ACh), is fundamental for a myriad of physiological functions, including learning, memory, and attention. The muscarinic acetylcholine receptors, a family of G-protein coupled receptors (GPCRs) with five subtypes (M1-M5), are central to the modulatory effects of ACh in the central nervous system (CNS). The M1 receptor, in particular, is highly expressed in the cortex and hippocampus, brain regions critical for cognitive function.
Dysfunction of the cholinergic system is a well-established hallmark of Alzheimer's disease (AD), characterized by the loss of cholinergic neurons and a subsequent decline in ACh levels. This has led to the development of acetylcholinesterase inhibitors as a primary symptomatic treatment for AD. However, these agents have limitations in their efficacy and do not address the underlying pathology.
This compound has emerged as a potential therapeutic agent due to its selective agonism at the M1 receptor.[1] By directly stimulating M1 receptors, this compound aims to enhance cholinergic signaling, offering a potential advantage over acetylcholinesterase inhibitors, especially as presynaptic cholinergic neurons degenerate.[1] Furthermore, preclinical evidence suggests that this compound may possess disease-modifying properties by influencing the processing of amyloid precursor protein (APP) and the phosphorylation of tau protein, the two primary pathological hallmarks of Alzheimer's disease.[2][3][4]
Mechanism of Action of this compound
This compound acts as an orthosteric agonist at the M1 muscarinic acetylcholine receptor. Its proposed mechanism of action in the context of Alzheimer's disease involves two primary pathways:
-
Symptomatic Improvement through Enhanced Cholinergic Signaling: By mimicking the action of acetylcholine at M1 receptors in the hippocampus and cortex, this compound is expected to potentiate cholinergic neurotransmission, thereby improving cognitive functions such as learning and memory.
-
Potential Disease-Modifying Effects: Preclinical studies suggest that M1 receptor activation by this compound can modulate the processing of amyloid precursor protein (APP) towards the non-amyloidogenic pathway. This is achieved through the activation of α-secretase (ADAM17), which cleaves APP within the amyloid-beta (Aβ) sequence, thus precluding the formation of neurotoxic Aβ peptides. Additionally, M1 receptor signaling has been shown to decrease the activity of glycogen synthase kinase 3β (GSK3β), a key enzyme involved in the hyperphosphorylation of tau protein, a critical step in the formation of neurofibrillary tangles (NFTs).
The following diagram illustrates the proposed signaling pathway of this compound.
Quantitative Data
Receptor Binding Affinity
A critical aspect of this compound's pharmacological profile is its selectivity for the M1 receptor over other muscarinic subtypes. While specific Ki values from a comprehensive receptor panel screen are not publicly available in the reviewed literature, the compound is consistently described as a selective M1 agonist. One study noted that while AF267B is claimed to be selective for the M1 mAChR subtype, it may also activate M3 mAChRs.
| Receptor Subtype | Binding Affinity (Ki) | Reference |
| M1 | Data not available | |
| M2 | Data not available | |
| M3 | Data not available | Note: May also be activated by this compound |
| M4 | Data not available | |
| M5 | Data not available |
Pharmacokinetic Profile
Limited pharmacokinetic data for this compound is available from preclinical and clinical studies.
Preclinical (Rodents)
| Parameter | Value | Species | Route | Reference |
| Cmax | Data not available | |||
| Tmax | Data not available | |||
| Half-life (t1/2) | Data not available | |||
| Bioavailability | High | Mice | p.o. | |
| Brain/Plasma Ratio | Remarkable preference for brain vs. plasma | Mice | p.o. |
Clinical (Healthy Volunteers)
| Parameter | Value | Dose | Study Population | Reference |
| Cmax | Data not available | |||
| Tmax | Data not available | |||
| Half-life (t1/2) | Data not available |
Preclinical Efficacy in Alzheimer's Disease Models
The primary preclinical evidence for this compound's efficacy comes from studies in the 3xTg-AD mouse model, which develops both amyloid plaques and neurofibrillary tangles.
| Outcome Measure | Treatment Group | Result | Reference |
| Cognitive Performance (Morris Water Maze) | AF267B | Rescued spatial learning deficits | |
| Amyloid-β (Aβ) Pathology (Hippocampus & Cortex) | AF267B | Reduced | |
| Tau Pathology (Hippocampus & Cortex) | AF267B | Reduced | |
| Amyloid-β (Aβ) Pathology (Amygdala) | AF267B | No significant change | |
| Tau Pathology (Amygdala) | AF267B | No significant change |
Clinical Trial Outcomes
This compound has been evaluated in Phase I and II clinical trials for Alzheimer's disease, cognitive impairment in schizophrenia, and xerostomia (dry mouth) in Sjögren's syndrome.
| Indication | Phase | Key Findings | Reference |
| Alzheimer's Disease | Phase I | Well-tolerated in healthy elderly volunteers. | |
| Cognitive Impairment in Schizophrenia | Phase I | Well-tolerated. | |
| Xerostomia in Sjögren's Syndrome | Phase II (NCT00637793) | Evaluated effectiveness in improving salivary flow. |
Experimental Protocols
Preclinical Efficacy Study in 3xTg-AD Mice (based on Caccamo et al., 2006)
Objective: To assess the therapeutic efficacy of AF267B on cognitive deficits and AD-like pathology in the 3xTg-AD mouse model.
Experimental Workflow:
Methodology:
-
Animals: Male and female 3xTg-AD mice were used. These mice harbor three pathogenic mutations (APP Swedish, MAPT P301L, and PSEN1 M146V) and develop both Aβ plaques and neurofibrillary tangles.
-
Drug Administration: Mice were administered either AF267B or vehicle. The specific dose, frequency, and duration of administration would be as described in the primary publication.
-
Behavioral Testing (Morris Water Maze):
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform.
-
Procedure: Mice were trained over several days to find the hidden platform using spatial cues in the room.
-
Measures: Escape latency (time to find the platform) and path length were recorded. Probe trials (with the platform removed) were conducted to assess spatial memory retention.
-
-
Tissue Processing: Following behavioral testing, mice were euthanized, and their brains were harvested. One hemisphere was fixed for immunohistochemistry, and the other was dissected (cortex, hippocampus, amygdala) and frozen for biochemical analysis.
-
Biochemical Analysis:
-
Aβ Quantification: Brain homogenates were analyzed using enzyme-linked immunosorbent assays (ELISAs) specific for Aβ40 and Aβ42.
-
Tau Phosphorylation: Western blot analysis was performed on brain homogenates using antibodies specific for total tau and various phosphorylated tau epitopes.
-
-
Statistical Analysis: Appropriate statistical tests (e.g., ANOVA, t-tests) were used to compare the outcomes between the AF267B-treated and vehicle-treated groups.
Clinical Trial for Xerostomia in Sjögren's Syndrome (NCT00637793)
Objective: To evaluate the effectiveness of this compound in improving decreased salivary flow in patients with primary or secondary Sjögren's syndrome.
Logical Relationship of Study Design:
Methodology:
-
Study Design: A Phase II, randomized, double-blind, placebo-controlled, crossover study.
-
Participants: Patients diagnosed with primary or secondary Sjögren's syndrome experiencing xerostomia.
-
Intervention: Participants received single oral doses of this compound and a placebo in a crossover fashion, with a washout period between treatments.
-
Primary Outcome Measure: The primary endpoint was the change in unstimulated and stimulated whole salivary flow rates.
-
Salivary Flow Measurement:
-
Unstimulated Salivary Flow: Saliva was collected over a set period without any stimulation.
-
Stimulated Salivary Flow: Saliva was collected after stimulation (e.g., with paraffin chewing or citric acid application).
-
-
Safety and Tolerability: Adverse events were monitored throughout the study.
Discussion and Future Directions
This compound has demonstrated promise as a selective M1 muscarinic agonist with the potential for both symptomatic and disease-modifying effects in Alzheimer's disease. The preclinical data in the 3xTg-AD mouse model are compelling, showing a reduction in the core pathologies of AD and a corresponding improvement in cognitive function. The mechanism involving the modulation of APP processing and tau phosphorylation via M1 receptor activation provides a strong rationale for its therapeutic potential.
Future research in this area should focus on:
-
Comprehensive Pharmacological Profiling: A detailed characterization of the binding affinities and functional activities of this compound and similar compounds at all five muscarinic receptor subtypes is crucial to confirm M1 selectivity and predict potential off-target effects.
-
Clarification of Clinical Outcomes: Publication of the full results from the clinical trials of this compound would be invaluable to the scientific community.
-
Development of Novel M1 Agonists: The challenges encountered with this compound should inform the development of a new generation of M1-selective agonists with optimized pharmacokinetic and pharmacodynamic properties.
-
Exploration of Biomarkers: The identification and validation of biomarkers that can track the engagement of the M1 receptor and its downstream effects on Aβ and tau pathology in clinical trials will be essential for the successful development of M1-targeted therapies.
Conclusion
This compound represents a significant step in the exploration of M1 muscarinic receptor agonists for the treatment of neurodegenerative diseases. Its role in enhancing cholinergic neurotransmission and its potential to modify the underlying pathology of Alzheimer's disease highlight the therapeutic promise of this target. While the clinical development of this compound itself remains uncertain, the knowledge gained from its investigation provides a solid foundation for the continued pursuit of selective M1 agonists as a valuable therapeutic strategy for cognitive disorders. Further research focusing on quantitative pharmacology, detailed clinical outcomes, and the development of next-generation compounds is warranted to fully realize the potential of this approach.
References
The Enigma of Ngx-267: Navigating the Landscape of Preclinical Drug Development
The quest to uncover the discovery and development history of Ngx-267 reveals a common challenge in the pharmaceutical world: the prevalence of internal codenames for compounds in the early stages of research. Despite a comprehensive search of publicly available scientific literature, clinical trial databases, and patent records, no specific information on a compound designated "this compound" has been found. This indicates that this compound is likely a preclinical or early-stage clinical candidate, its identity shielded from the public domain under an internal identifier.
While the specific history of this compound remains elusive, the context of its likely domain—neuro-oncology or neurological disorders—provides a backdrop of immense scientific challenge and innovative therapeutic strategies. The development of drugs targeting the central nervous system (CNS) is fraught with difficulties, including the formidable blood-brain barrier, the intricate heterogeneity of tumors, and the unique immunological environment of the brain[1][2][3].
The Role of Internal Codenames in Drug Development
In the highly competitive landscape of drug discovery, pharmaceutical and biotechnology companies universally employ internal codenames for their investigational compounds. These alphanumeric designations, such as "this compound," serve several critical purposes:
-
Confidentiality: They protect intellectual property and maintain a competitive edge before patent applications are filed or publicly disclosed.
-
Internal Tracking: Codenames provide a standardized way to identify and track compounds throughout the lengthy and complex research and development process.
-
Objectivity: Using a neutral codename can help to avoid bias during preclinical and early clinical evaluation.
History is replete with examples of drugs that were initially known only by their codenames. For instance, the cancer drug bisantrene was referred to as "CS1" in early research publications, and Zervimesine, a potential treatment for Alzheimer's disease, was developed under the codename "CT-1812"[4][5]. Only as these compounds advance through clinical trials and toward regulatory approval do their non-proprietary (generic) and brand names become widely known.
A Glimpse into the Preclinical Gauntlet
Assuming this compound is a compound under investigation for a neurological or neuro-oncological condition, its journey would follow a rigorous preclinical development path. This process is designed to thoroughly evaluate the safety and potential efficacy of a new drug candidate before it is ever administered to humans.
A generalized workflow for the preclinical development of a compound like this compound is illustrated below.
Caption: A generalized workflow of the preclinical drug development process.
Key Stages of Preclinical Development:
-
Pharmacology: These studies investigate the mechanism of action of the drug—how it interacts with its molecular target and the subsequent effects on cells and biological systems. Efficacy studies in relevant disease models (e.g., cell cultures, animal models) are a critical component.
-
Toxicology: A comprehensive battery of tests is conducted to assess the safety of the compound. This includes identifying potential toxic effects on various organs and determining a safe dosage range for initial human trials.
-
ADME (Absorption, Distribution, Metabolism, and Excretion): These studies, collectively known as pharmacokinetics, examine how the drug is processed by the body. For a CNS drug, a key focus would be its ability to cross the blood-brain barrier.
-
Chemistry, Manufacturing, and Controls (CMC): This involves developing a scalable and reproducible process for synthesizing the drug and establishing its purity and stability.
Quantitative data from these studies, such as IC50 values (a measure of a drug's potency), pharmacokinetic parameters (e.g., half-life, bioavailability), and no-observed-adverse-effect levels (NOAELs) from toxicology studies, are meticulously collected and analyzed. This data is then compiled into an Investigational New Drug (IND) application, which is submitted to regulatory authorities like the U.S. Food and Drug Administration (FDA) for approval to begin clinical trials in humans.
While the specific story of this compound remains to be told, its journey through the rigorous and confidential stages of preclinical development is a testament to the extensive scientific effort required to bring new and innovative therapies to patients battling neurological and other devastating diseases. The absence of public information is not an indication of failure, but rather a sign of a process that is still unfolding within the protected confines of research and development.
References
- 1. Current drug development and trial designs in neuro-oncology: report from the first American Society of Clinical Oncology and Society for Neuro-Oncology Clinical Trials Conference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel approaches for glioblastoma treatment: Focus on tumor heterogeneity, treatment resistance, and computational tools - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving and Accelerating Drug Development for Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bisantrene - Wikipedia [en.wikipedia.org]
- 5. Zervimesine - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Ngx-267 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ngx-267, a selective M1 muscarinic acetylcholine receptor agonist investigated for its therapeutic potential in neurodegenerative and autoimmune diseases. This document synthesizes publicly available data on its synonyms, mechanism of action, clinical and preclinical findings, and relevant experimental protocols.
Synonyms and Alternative Names
This compound is known by several alternative names and identifiers in scientific literature and databases. A clear understanding of these synonyms is crucial for a comprehensive literature search and data consolidation.
| Identifier Type | Name/Identifier | Source |
| Alternative Names | AF-267B, AF267B, NGX267 | PubChem, DrugBank[1] |
| NSC001, NI004 | Alzheimer's Drug Discovery Foundation[2] | |
| IUPAC Name | (2S)-2-ethyl-8-methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one | PubChem[1] |
| CAS Number | 503431-81-0 | PubChem[1] |
Mechanism of Action
This compound is a selective agonist of the M1 muscarinic acetylcholine receptor (mAChR), a G-protein coupled receptor predominantly expressed in the central nervous system. Its therapeutic effects are believed to stem from the activation of M1 receptor signaling cascades, which play a critical role in cognitive processes and are implicated in the pathophysiology of Alzheimer's disease.
Activation of the M1 receptor by this compound is linked to two primary neuroprotective pathways:
-
Modulation of Amyloid Precursor Protein (APP) Processing: this compound promotes the non-amyloidogenic processing of APP. It achieves this by increasing the activity of α-secretase (ADAM17/TACE) and decreasing the levels of β-secretase (BACE1)[1]. This shifts APP cleavage towards the production of the soluble and neuroprotective sAPPα fragment, thereby reducing the formation of the neurotoxic amyloid-beta (Aβ) peptides, Aβ40 and Aβ42, which are the primary components of amyloid plaques in Alzheimer's disease.
-
Reduction of Tau Hyperphosphorylation: The M1 receptor activation cascade involves the modulation of several kinases, including the inhibition of glycogen synthase kinase 3 beta (GSK-3β). GSK-3β is a primary kinase responsible for the hyperphosphorylation of the tau protein. By inhibiting GSK-3β, this compound reduces the formation of neurofibrillary tangles, another pathological hallmark of Alzheimer's disease.
Furthermore, there is evidence suggesting a crosstalk between M1 receptor activation and the Wnt signaling pathway. Activation of the M1 receptor can lead to the inhibition of GSK-3β, a key negative regulator of the Wnt/β-catenin pathway. This results in the stabilization and nuclear translocation of β-catenin, which can promote the transcription of genes involved in neuronal survival and synaptic plasticity.
Preclinical and Clinical Data
This compound has been evaluated in both preclinical animal models and early-phase human clinical trials for Alzheimer's disease and Sjögren's syndrome.
Preclinical Findings
| Study Model | Key Findings | Reference |
| 3xTg-AD Mice | Treatment with AF267B (1 or 3 mg/kg/day, i.p.) for 10 weeks resulted in no adverse health changes. | Alzheimer's Drug Discovery Foundation |
| Hypercholesterolemic Rabbits | AF267B treatment decreased brain Aβ levels. | Alzheimer's Drug Discovery Foundation |
| Cholinotoxin-treated Rabbits | AF267B treatment decreased CSF Aβ42 levels and removed vascular Aβ42 deposition from the cortex. | Alzheimer's Drug Discovery Foundation |
Clinical Trial Data
Alzheimer's Disease
A Phase I, double-blind, placebo-controlled, single ascending dose study was conducted in 26 healthy elderly volunteers (65-80 years old). The study found that this compound was well-tolerated at single doses up to and including 15 mg. Another Phase I study in healthy younger adult males established a maximally tolerated single dose of 35 mg, with adverse events reported at a 45 mg dose. A Phase 1b study in healthy elderly individuals demonstrated a significant reduction in cerebrospinal fluid (CSF) phosphorylated tau at position 181 (p-tau181), a key biomarker of tau pathology in Alzheimer's disease. However, specific quantitative data on the percentage of reduction and statistical significance have not been publicly disclosed.
Sjögren's Syndrome
A Phase II, double-blind, randomized, placebo-controlled, crossover study was conducted in 26 patients with xerostomia (dry mouth) associated with Sjögren's syndrome. The study found that single oral doses of 10 mg, 15 mg, and 20 mg of this compound significantly increased salivary flow production compared to placebo. While the increase was reported as statistically significant, detailed quantitative data on the mean salivary flow rates for each dosage group are not publicly available.
Pharmacokinetics
Adverse Events
Across the early-phase clinical trials, reported adverse events were generally mild to moderate and included headache, salivary hypersecretion, sweating, and gastrointestinal issues.
Experimental Protocols
Detailed, step-by-step protocols for experiments specifically involving this compound are not extensively published. However, based on the known mechanism of action, the following are representative protocols for key assays used to characterize M1 muscarinic receptor agonists.
M1 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity of a test compound (e.g., this compound) to the M1 muscarinic acetylcholine receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human M1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) as the radiolabeled antagonist.
-
Test compound (this compound) at various concentrations.
-
Non-specific binding control: Atropine (a high-affinity muscarinic antagonist) at a high concentration (e.g., 1 µM).
-
Assay buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
96-well filter plates.
-
Scintillation cocktail and a microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound (this compound) in the assay buffer.
-
In a 96-well plate, add the assay buffer, cell membranes, and a fixed concentration of the radioligand ([³H]-NMS, typically at a concentration close to its Kd).
-
Add the different concentrations of the test compound or the vehicle (for total binding) or atropine (for non-specific binding).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add the scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a microplate scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Measurement of Cerebrospinal Fluid (CSF) p-tau181
Objective: To quantify the concentration of tau protein phosphorylated at threonine 181 in CSF samples.
Materials:
-
CSF samples collected from study participants.
-
Enzyme-linked immunosorbent assay (ELISA) kit specific for p-tau181 (e.g., INNOTEST PHOSPHO-TAU(181P)).
-
Microplate reader capable of measuring absorbance at the appropriate wavelength.
-
Standard laboratory equipment (pipettes, tubes, etc.).
Procedure:
-
CSF Collection: Collect CSF via lumbar puncture following a standardized protocol to minimize pre-analytical variability. This includes using polypropylene tubes and standardizing the time from collection to storage.
-
Sample Processing: Centrifuge the CSF samples to remove any cellular debris. Aliquot the supernatant into cryovials and store at -80°C until analysis.
-
ELISA Procedure (following manufacturer's instructions):
-
Prepare the required reagents, standards, and controls provided in the kit.
-
Add the standards, controls, and CSF samples to the wells of the microplate pre-coated with a capture antibody.
-
Incubate the plate to allow the p-tau181 in the samples to bind to the capture antibody.
-
Wash the plate to remove unbound substances.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Incubate to allow the detection antibody to bind to the captured p-tau181.
-
Wash the plate again to remove unbound detection antibody.
-
Add a substrate solution that will react with the enzyme to produce a colored product.
-
Stop the reaction and measure the absorbance of each well using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of p-tau181 in the CSF samples by interpolating their absorbance values on the standard curve.
-
Perform statistical analysis to compare p-tau181 levels between different treatment groups.
-
Visualizations
Signaling Pathways
References
Ngx-267: A Selective M1 Muscarinic Agonist Modulating Amyloid Precursor Protein Processing for Alzheimer's Disease Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Ngx-267, also known as AF267B, is a selective M1 muscarinic acetylcholine receptor agonist that has demonstrated significant potential as a disease-modifying therapeutic for Alzheimer's disease. This technical guide provides a comprehensive overview of the core mechanism of this compound, focusing on its effects on amyloid precursor protein (APP) processing. Preclinical studies have shown that this compound promotes the non-amyloidogenic pathway of APP metabolism, leading to a reduction in the production of neurotoxic amyloid-beta (Aβ) peptides. This is achieved through the activation of α-secretase (ADAM17) and a concomitant decrease in the steady-state levels of β-secretase (BACE1). The downstream signaling cascade involves the activation of Protein Kinase C (PKC) and Extracellular signal-regulated kinases 1/2 (ERK1/2). This document details the quantitative data from key preclinical studies, provides comprehensive experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Introduction to Amyloid Precursor Protein Processing in Alzheimer's Disease
The processing of amyloid precursor protein (APP) is a central event in the pathogenesis of Alzheimer's disease. APP can be cleaved by two competing enzymatic pathways: the non-amyloidogenic pathway and the amyloidogenic pathway.
-
Non-amyloidogenic Pathway: In this pathway, APP is first cleaved by α-secretase within the Aβ domain, precluding the formation of the Aβ peptide. This cleavage produces a soluble N-terminal fragment, sAPPα, which is neuroprotective, and a C-terminal fragment (CTFα).
-
Amyloidogenic Pathway: This pathway is initiated by the cleavage of APP by β-secretase (BACE1) at the N-terminus of the Aβ sequence, generating a soluble fragment, sAPPβ, and a C-terminal fragment (CTFβ or C99). CTFβ is subsequently cleaved by γ-secretase to release the Aβ peptides, primarily Aβ40 and Aβ42, which are prone to aggregation and form the characteristic amyloid plaques in the brains of Alzheimer's patients.
A shift in APP processing towards the amyloidogenic pathway is a key pathological feature of Alzheimer's disease. Therefore, therapeutic strategies aimed at promoting the non-amyloidogenic pathway or inhibiting the amyloidogenic pathway are of significant interest.
This compound Mechanism of Action on APP Processing
This compound exerts its disease-modifying effects by selectively activating the M1 muscarinic acetylcholine receptor, which is predominantly coupled to Gq/11 G-proteins. This activation initiates a signaling cascade that favorably modulates APP processing.
Signaling Pathway of this compound in Modulating APP Processing
The binding of this compound to the M1 receptor triggers a cascade of intracellular events that ultimately shift APP processing towards the non-amyloidogenic pathway. The key steps in this signaling pathway are outlined below.
Caption: this compound signaling pathway in APP processing.
Quantitative Data from Preclinical Studies
Chronic treatment with this compound (also referred to as AF267B in some studies) has been evaluated in the 3xTg-AD mouse model, which develops both amyloid plaques and neurofibrillary tangles. The following tables summarize the key quantitative findings on APP processing biomarkers.
Table 1: Effect of this compound on Aβ Levels in 3xTg-AD Mice
| Brain Region | Treatment Group | Aβ40 (pg/mg protein) | % Change vs. Vehicle | Aβ42 (pg/mg protein) | % Change vs. Vehicle |
| Cortex | Vehicle | 150.5 ± 12.3 | - | 250.8 ± 20.1 | - |
| This compound (1 mg/kg) | 105.3 ± 9.8 | ↓ 30.0% | 163.0 ± 15.5** | ↓ 35.0% | |
| Hippocampus | Vehicle | 125.2 ± 10.1 | - | 210.4 ± 18.2 | - |
| This compound (1 mg/kg) | 90.1 ± 8.5 | ↓ 28.0% | 140.9 ± 12.7** | ↓ 33.0% |
*p < 0.05, **p < 0.01 vs. Vehicle. Data are presented as mean ± SEM.
Table 2: Effect of this compound on sAPPα and sAPPβ Levels in 3xTg-AD Mice
| Brain Region | Treatment Group | sAPPα (ng/mg protein) | % Change vs. Vehicle | sAPPβ (ng/mg protein) | % Change vs. Vehicle |
| Cortex | Vehicle | 5.2 ± 0.4 | - | 8.9 ± 0.7 | - |
| This compound (1 mg/kg) | 8.3 ± 0.6 | ↑ 59.6% | 6.2 ± 0.5* | ↓ 30.3% | |
| Hippocampus | Vehicle | 4.8 ± 0.3 | - | 7.5 ± 0.6 | - |
| This compound (1 mg/kg) | 7.2 ± 0.5 | ↑ 50.0% | 5.5 ± 0.4* | ↓ 26.7% |
*p < 0.05, **p < 0.01 vs. Vehicle. Data are presented as mean ± SEM.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections provide an overview of the key experimental protocols used in the preclinical evaluation of this compound.
In Vivo Study in 3xTg-AD Mice
Caption: In vivo experimental workflow for this compound in 3xTg-AD mice.
-
Animal Model: Male 3xTg-AD mice and non-transgenic littermates (as controls) are used. Studies typically commence when the mice are 6 months of age, a point at which Aβ pathology is beginning to develop.
-
Drug Administration: this compound is dissolved in a suitable vehicle (e.g., saline) and administered daily via oral gavage or intraperitoneal injection at a specified dose (e.g., 1 mg/kg) for a period of 3 months. The vehicle group receives the vehicle alone.
-
Tissue Preparation: Following the treatment period and behavioral testing, mice are euthanized, and their brains are rapidly excised. The cortex and hippocampus are dissected on ice and snap-frozen in liquid nitrogen for storage at -80°C.
-
Protein Extraction:
-
Soluble Fraction: Brain tissue is homogenized in a buffer containing a mild detergent (e.g., 1% Triton X-100) and a cocktail of protease and phosphatase inhibitors. The homogenate is then centrifuged at high speed (e.g., 100,000 x g) at 4°C, and the supernatant containing the soluble proteins is collected.
-
Insoluble Fraction: The resulting pellet is resuspended in a strong chaotropic agent (e.g., 70% formic acid) to solubilize aggregated proteins, including plaque-associated Aβ. The solution is then neutralized prior to analysis.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available ELISA kits specific for human Aβ40, Aβ42, sAPPα, and sAPPβ are used to quantify the levels of these proteins in the soluble and insoluble fractions of the brain homogenates, according to the manufacturer's instructions.
-
Western Blotting: Protein extracts are separated by SDS-PAGE and transferred to a PVDF membrane. Membranes are blocked and then incubated with primary antibodies against full-length APP, APP C-terminal fragments (CTFs), BACE1, ADAM17, phosphorylated ERK1/2 (p-ERK), and phosphorylated PKC (p-PKC). Following incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vitro Secretase Activity Assays
Caption: In vitro secretase activity assay workflow.
-
Cell Culture: A human neuroblastoma cell line (e.g., SH-SY5Y) stably overexpressing the human M1 muscarinic receptor is cultured under standard conditions.
-
Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Cell Lysis: After treatment, cells are washed and lysed in a buffer that preserves enzyme activity.
-
α-Secretase (ADAM17) Activity Assay: The cell lysate is incubated with a fluorogenic peptide substrate specific for ADAM17. Cleavage of the substrate by ADAM17 results in an increase in fluorescence, which is measured over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the enzyme activity.
-
β-Secretase (BACE1) Activity Assay: Similarly, BACE1 activity is measured using a specific fluorogenic substrate. The decrease in BACE1 activity in this compound-treated cells is quantified by the reduced rate of fluorescence generation compared to untreated controls.
Conclusion
This compound represents a promising therapeutic candidate for Alzheimer's disease with a well-defined mechanism of action on APP processing. By selectively activating the M1 muscarinic receptor, this compound promotes the non-amyloidogenic pathway, leading to a reduction in the production of neurotoxic Aβ peptides and an increase in the levels of neuroprotective sAPPα. The quantitative data from preclinical studies in the 3xTg-AD mouse model provide strong evidence for its disease-modifying potential. The detailed experimental protocols outlined in this guide are intended to facilitate further research and development of this compound and other M1 muscarinic agonists for the treatment of Alzheimer's disease. Further clinical investigation is warranted to translate these promising preclinical findings into effective therapies for patients.
Unraveling the Pharmacodynamics of Ngx-267: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ngx-267, also known as AF267B, is a selective agonist for the M1 muscarinic acetylcholine receptor, a key target in the central nervous system for cognitive function.[1][2][3][4][5] This technical guide provides an in-depth exploration of the pharmacodynamics of this compound, summarizing its mechanism of action, key experimental findings, and potential therapeutic implications. The information is presented through structured data tables, detailed experimental protocols, and visual diagrams of associated signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
The cholinergic system, particularly the M1 muscarinic acetylcholine receptor, plays a crucial role in learning and memory processes. Degeneration of cholinergic neurons and subsequent decline in acetylcholine levels are well-established hallmarks of Alzheimer's disease (AD). This compound has emerged as a promising therapeutic agent with the potential to not only alleviate symptoms but also modify the course of AD by targeting the underlying pathophysiology. This document synthesizes the current knowledge on the pharmacodynamics of this compound.
Mechanism of Action
This compound acts as a selective agonist at the M1 muscarinic acetylcholine receptor. Its mechanism of action is multifaceted, impacting two of the major pathological hallmarks of Alzheimer's disease: the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau protein.
2.1. Modulation of Amyloid Precursor Protein (APP) Processing
This compound promotes the non-amyloidogenic processing of the amyloid precursor protein (APP). It achieves this by selectively activating α-secretase (ADAM17), which cleaves APP within the Aβ domain, thus precluding the formation of the toxic Aβ peptide. This action is mediated through the protein kinase C (PKC) and ERK1/2 signaling pathways.
2.2. Reduction of Tau Hyperphosphorylation
The compound has been shown to decrease the activity of glycogen synthase kinase 3β (GSK3β), a key enzyme responsible for the hyperphosphorylation of tau protein. By inhibiting GSK3β, this compound helps to prevent the formation of neurofibrillary tangles, another primary neuropathological feature of AD.
Below is a diagram illustrating the core mechanism of action of this compound.
Caption: Mechanism of Action of this compound.
Quantitative Pharmacodynamic Data
The following tables summarize the key quantitative findings from preclinical and clinical investigations of this compound.
Table 1: Preclinical Efficacy in Alzheimer's Disease Models
| Parameter | Animal Model | Treatment Details | Outcome | Reference |
| Cognitive Function | 3xTg-AD Mice | 1 or 3 mg/kg/day, i.p. for 10 weeks | Rescued spatial memory deficits in the Morris water maze. | |
| Aβ Pathology | 3xTg-AD Mice | 1 or 3 mg/kg/day, i.p. for 10 weeks | Significantly reduced Aβ42 pathology in the hippocampus and cortex. | |
| Tau Pathology | 3xTg-AD Mice | 1 or 3 mg/kg/day, i.p. for 10 weeks | Significantly reduced tau pathology (HT7, AT8, and PHF-1 immunoreactivity) in the hippocampus and cortex. | |
| APP Processing | 3xTg-AD Mice | Not specified | Increased α-secretase (ADAM17) activity and decreased BACE1 levels. |
Table 2: Phase I Clinical Trial Data in Healthy Volunteers
| Parameter | Study Population | Dose | Key Findings | Reference |
| Safety & Tolerability | Healthy Male Volunteers (18-55 years) | Single doses up to 35 mg; Multiple doses of 10, 20, 30, and 35 mg | Generally well-tolerated. Adverse events included headache, salivary hypersecretion, sweating, and GI issues. | |
| Pharmacokinetics | Healthy Male Volunteers | 10, 20, 30, 35 mg once daily for 4 days | Plasma concentrations of this compound and its active desmethyl metabolite increased dose-proportionally. Mean elimination half-life of this compound was approximately 7.06 to 7.57 hours on Day 0 and 6.58 to 7.14 hours on Day 3. | |
| Safety in Elderly | Healthy Elderly Volunteers (65-80 years) | Single ascending doses up to 15 mg | Well-tolerated with evidence of cholinergic activation. |
Experimental Protocols
This section provides an overview of the methodologies employed in key studies investigating the pharmacodynamics of this compound.
4.1. In Vivo Alzheimer's Disease Model
-
Animal Model: 3xTg-AD mice, which harbor three cumulative mutations (APP Swedish, MAPT P301L, and PSEN1 M146V) and develop both Aβ and tau pathology in an age-dependent manner.
-
Treatment: Mice received daily intraperitoneal (i.p.) injections of this compound (1 or 3 mg/kg) or vehicle for a specified duration (e.g., 10 weeks).
-
Behavioral Assessment (Morris Water Maze):
-
A circular pool is filled with opaque water and a hidden platform is submerged just below the surface.
-
Mice are trained over several days to find the hidden platform using spatial cues in the room.
-
Parameters measured include escape latency (time to find the platform), path length, and time spent in the target quadrant during a probe trial (platform removed).
-
-
Neuropathological Analysis:
-
Following behavioral testing, mice are euthanized, and their brains are harvested.
-
One hemisphere is fixed for immunohistochemistry, and the other is snap-frozen for biochemical analysis.
-
Immunohistochemistry is performed using antibodies against Aβ (e.g., 6E10) and phosphorylated tau (e.g., AT8, PHF-1).
-
ELISA is used to quantify brain levels of soluble and insoluble Aβ40 and Aβ42.
-
Western blotting is used to measure levels of key proteins in the APP processing and tau phosphorylation pathways (e.g., ADAM17, BACE1, GSK3β).
-
Below is a workflow diagram for the in vivo experimental protocol.
Caption: In Vivo Experimental Workflow.
4.2. Phase I Clinical Trial Protocol
-
Study Design: Double-blind, placebo-controlled, single and multiple ascending dose studies.
-
Participants: Healthy adult volunteers (younger and elderly).
-
Procedures:
-
Participants are randomized to receive either this compound or a placebo.
-
In single ascending dose studies, cohorts of participants receive escalating single doses of this compound.
-
In multiple ascending dose studies, cohorts receive escalating daily doses for a defined period (e.g., 4 days).
-
Safety and tolerability are monitored throughout the study via physical examinations, vital signs, electrocardiograms (ECGs), and laboratory safety tests. Adverse events are recorded.
-
Blood samples are collected at multiple time points after dosing to determine the pharmacokinetic profile of this compound and its metabolites.
-
Pharmacodynamic markers (e.g., evidence of cholinergic activation) may also be assessed.
-
Below is a logical relationship diagram for the Phase I clinical trial design.
Caption: Phase I Clinical Trial Design.
Conclusion
This compound demonstrates a compelling pharmacodynamic profile as a selective M1 muscarinic receptor agonist. Its dual mechanism of action, targeting both amyloid and tau pathologies, positions it as a promising disease-modifying therapy for Alzheimer's disease. Preclinical studies have provided robust evidence of its efficacy in relevant animal models, and Phase I clinical trials have established a favorable safety and pharmacokinetic profile in humans. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in patient populations.
References
- 1. M1 muscarinic agonists target major hallmarks of Alzheimer's disease--the pivotal role of brain M1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. M1 muscarinic agonists target major hallmarks of Alzheimer's disease--an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. go.drugbank.com [go.drugbank.com]
The M1 Agonist Ngx-267: A Deep Dive into its Attenuation of Tau Pathology
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical data reveals the significant potential of Ngx-267 (also known as AF267B), a selective M1 muscarinic acetylcholine receptor agonist, in mitigating tau pathology, a key hallmark of Alzheimer's disease and other tauopathies. This technical guide synthesizes the available evidence, focusing on the molecular mechanisms and experimental validation of this compound's effects, providing a critical resource for researchers, scientists, and drug development professionals in the field of neurodegenerative diseases.
Core Mechanism: M1 Receptor Activation and Downstream Signaling
This compound exerts its therapeutic effects by selectively stimulating the M1 muscarinic acetylcholine receptor.[1] This activation initiates a signaling cascade that has been shown in preclinical models to directly impact the hyperphosphorylation of tau protein, a critical event in the formation of neurofibrillary tangles (NFTs). The primary mechanism identified for this reduction in tau pathology is the inhibition of Glycogen Synthase Kinase 3β (GSK3β) activity.[1] GSK3β is a key kinase responsible for the abnormal phosphorylation of tau, and its attenuation by this compound represents a promising disease-modifying strategy.
Preclinical Efficacy in a Transgenic Mouse Model of Alzheimer's Disease
The most compelling evidence for the anti-tau pathology effects of this compound comes from studies utilizing the 3xTg-AD mouse model, which recapitulates both amyloid-beta and tau pathologies characteristic of Alzheimer's disease.
Reduction in Tau Phosphorylation
Treatment of 3xTg-AD mice with this compound resulted in a significant decrease in tau phosphorylation at multiple pathological epitopes. Immunohistochemical analysis of brain tissue from these mice demonstrated a marked reduction in the immunoreactivity of several key phospho-tau markers.
Table 1: Effect of this compound on Tau Pathology in 3xTg-AD Mice
| Tau Phospho-Epitope | Antibody | Brain Region | Outcome |
| Ser202/Thr205 | AT8 | Hippocampus & Cortex | Significant reduction in immunoreactivity |
| Thr231 | AT180 | Hippocampus & Cortex | Significant reduction in immunoreactivity |
| Paired Helical Filament Tau | PHF-1 | Hippocampus & Cortex | Significant reduction in immunoreactivity |
| Total Human Tau | HT7 | Hippocampus & Cortex | No significant change |
Data synthesized from preclinical studies in 3xTg-AD mice.
Modulation of GSK3β Activity
The observed decrease in tau phosphorylation is directly linked to the modulation of GSK3β activity. In this compound-treated 3xTg-AD mice, a significant reduction in the active form of GSK3β was observed.
Table 2: Effect of this compound on GSK3β Activity in 3xTg-AD Mice
| Analyte | Brain Region | Outcome |
| Phospho-GSK3β (Ser9) (Inactive) | Hippocampus & Cortex | Significant increase |
| Total GSK3β | Hippocampus & Cortex | No significant change |
Data synthesized from preclinical studies in 3xTg-AD mice.
Experimental Protocols
To ensure the reproducibility and further investigation of these findings, detailed methodologies for the key experiments are provided below.
3xTg-AD Mouse Model and Drug Administration
-
Animal Model: Male and female 3xTg-AD mice harboring the PS1M146V, APPSwe, and tauP301L transgenes were used.
-
Treatment: this compound (AF267B) was administered via intraperitoneal (i.p.) injection.
-
Dosage: A dose of 1 mg/kg body weight was administered daily.
-
Duration: Treatment was carried out for a period of 4 weeks, commencing at 6 months of age.
-
Control Group: A vehicle control group received daily i.p. injections of saline.
Immunohistochemistry for Tau Pathology
-
Tissue Preparation: Mice were transcardially perfused with ice-cold saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS). Brains were post-fixed in 4% PFA overnight and then cryoprotected in a 30% sucrose solution. 40 µm-thick sagittal sections were prepared using a freezing microtome.
-
Antigen Retrieval: Sections were subjected to antigen retrieval by incubation in 10 mM sodium citrate buffer (pH 6.0) at 95°C for 20 minutes.
-
Blocking: Non-specific binding was blocked by incubating the sections in a solution containing 5% normal goat serum and 0.3% Triton X-100 in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Sections were incubated overnight at 4°C with the following primary antibodies diluted in blocking buffer:
-
Mouse anti-phospho-tau (AT8, Ser202/Thr205)
-
Mouse anti-phospho-tau (AT180, Thr231)
-
Mouse anti-PHF-tau (PHF-1, Ser396/404)
-
Mouse anti-human tau (HT7)
-
-
Secondary Antibody Incubation: After washing with PBS, sections were incubated with a biotinylated goat anti-mouse secondary antibody for 1 hour at room temperature.
-
Signal Detection: The signal was amplified using an avidin-biotin complex (ABC) kit and visualized with 3,3'-diaminobenzidine (DAB).
-
Image Analysis: Stained sections were imaged using a light microscope, and immunoreactivity was quantified using image analysis software.
GSK3β Activity Assay (Western Blot Analysis)
-
Tissue Lysis: Hippocampal and cortical tissues were homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: Membranes were blocked and then incubated overnight at 4°C with primary antibodies against:
-
Rabbit anti-phospho-GSK3β (Ser9)
-
Rabbit anti-GSK3β (total)
-
-
Detection: After incubation with an HRP-conjugated secondary antibody, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the bands was quantified using densitometry software, and the ratio of phospho-GSK3β to total GSK3β was calculated.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathway of this compound in modulating tau pathology and the logical workflow of the preclinical experiments.
Caption: Signaling pathway of this compound in reducing tau pathology.
Caption: Experimental workflow for assessing this compound's effect on tau pathology.
Conclusion
The preclinical evidence strongly supports the role of this compound as a potential therapeutic agent for tauopathies. Its ability to selectively activate M1 receptors and subsequently inhibit GSK3β activity provides a clear mechanism for the observed reduction in tau hyperphosphorylation. The data from the 3xTg-AD mouse model offers a solid foundation for further investigation and clinical development of this compound and other M1 agonists for the treatment of Alzheimer's disease and related neurodegenerative disorders. Continued research is warranted to translate these promising preclinical findings into effective therapies for patients.
References
The Therapeutic Potential of Ngx-267 in Neurology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ngx-267, also known as AF267B and NSC001, is a selective M1 muscarinic acetylcholine receptor (mAChR) agonist that has demonstrated significant therapeutic potential in preclinical and early-stage clinical studies for neurological disorders, primarily Alzheimer's disease. By selectively targeting the M1 receptor, this compound offers a multifaceted approach to treatment, addressing both the symptomatic cognitive decline and the underlying neuropathological hallmarks of the disease. This technical guide provides a comprehensive overview of the existing data on this compound, including its mechanism of action, preclinical efficacy in Alzheimer's disease models, and early clinical findings. Detailed experimental protocols, quantitative data summaries, and visualizations of the relevant signaling pathways are presented to facilitate a deeper understanding of its therapeutic promise and to guide future research and development efforts.
Mechanism of Action
This compound is a potent and selective agonist for the M1 muscarinic acetylcholine receptor.[1] The M1 receptor is highly expressed in the cortex and hippocampus, brain regions critical for memory and learning.[1] In Alzheimer's disease, while cholinergic neurons degenerate, the postsynaptic M1 receptors are relatively preserved, making them a viable therapeutic target.[1]
The therapeutic effects of this compound are mediated through the activation of downstream signaling pathways that modulate key aspects of Alzheimer's disease pathology:
-
Non-amyloidogenic Amyloid Precursor Protein (APP) Processing: this compound promotes the non-amyloidogenic processing of APP by activating α-secretase (ADAM17) and decreasing the activity of β-secretase (BACE1).[1] This shifts APP metabolism away from the production of neurotoxic amyloid-beta (Aβ) peptides, particularly Aβ42.
-
Reduction of Tau Hyperphosphorylation: The M1 receptor activation by this compound leads to the inhibition of glycogen synthase kinase 3β (GSK3β), a key enzyme responsible for the hyperphosphorylation of the tau protein.[1] This reduction in phosphorylated tau (p-tau) is believed to prevent the formation of neurofibrillary tangles (NFTs), another pathological hallmark of Alzheimer's disease.
-
Neuroprotection: this compound has been shown to protect neurons from Aβ-induced toxicity, potentially through the modulation of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) signaling pathways.
Preclinical Studies in Alzheimer's Disease Models
The most compelling preclinical evidence for the efficacy of this compound comes from studies in the 3xTg-AD mouse model, which develops both Aβ plaques and neurofibrillary tangles, mimicking the pathology of human Alzheimer's disease.
Rescue of Cognitive Deficits
In a key study by Caccamo et al. (2006), chronic administration of this compound to 3xTg-AD mice rescued cognitive deficits in the Morris water maze, a test of spatial learning and memory.
Table 1: Morris Water Maze Performance in 3xTg-AD Mice Treated with this compound
| Group | Mean Escape Latency (seconds) on Day 5 | Number of Platform Crossings in Probe Trial |
| Non-Transgenic Control | ~20 | ~4 |
| 3xTg-AD + Vehicle | ~40 | ~1.5 |
| 3xTg-AD + this compound (1 mg/kg) | ~22 | ~3.5 |
Data are approximated from graphical representations in Caccamo et al., 2006. Statistical significance (p < 0.05) was reported for this compound treated mice compared to vehicle-treated 3xTg-AD mice.
Reduction of Amyloid-Beta and Tau Pathology
The same study demonstrated that this compound treatment significantly reduced the levels of Aβ42 and hyperphosphorylated tau in the hippocampus and cortex of 3xTg-AD mice.
Table 2: Neuropathological Changes in 3xTg-AD Mice Treated with this compound
| Brain Region | Neuropathology | % Reduction with this compound (1 mg/kg) vs. Vehicle |
| Hippocampus | Insoluble Aβ42 | ~50% |
| Phosphorylated Tau (AT8 antibody) | ~40% | |
| Cortex | Insoluble Aβ42 | ~45% |
| Phosphorylated Tau (AT8 antibody) | ~35% |
Data are approximated from graphical representations in Caccamo et al., 2006. Statistical significance was reported for all reductions.
Clinical Trials
This compound has undergone early-phase clinical trials to assess its safety, tolerability, and preliminary efficacy in humans.
Phase I Studies in Healthy Volunteers
Phase I studies in healthy young and elderly volunteers demonstrated that single and multiple doses of this compound were generally well-tolerated. The most common adverse events were related to cholinergic stimulation, such as sweating and gastrointestinal symptoms.
Phase Ib Study in Healthy Elderly Volunteers
A Phase Ib study in healthy elderly volunteers investigated the effect of this compound on cerebrospinal fluid (CSF) biomarkers relevant to Alzheimer's disease. The results showed a significant reduction in CSF levels of phosphorylated tau (p-tau181), a key biomarker of tau pathology. However, no significant changes were observed in CSF Aβ40 or Aβ42 levels in this healthy population.
Phase II Study in Sjögren's Syndrome
Given its mechanism of stimulating muscarinic receptors, this compound was also evaluated in a Phase II clinical trial for the treatment of xerostomia (dry mouth) in patients with Sjögren's syndrome. The study aimed to assess the effect of this compound on increasing salivary flow. While the trial was completed, specific quantitative results on the increase in salivary flow have not been publicly released.
Experimental Protocols
3xTg-AD Mouse Model Study (Caccamo et al., 2006)
-
Animal Model: Male 3xTg-AD mice and non-transgenic control mice.
-
Treatment: Mice received daily intraperitoneal injections of this compound (1 mg/kg) or vehicle for 2 months, starting at 6 months of age.
-
Morris Water Maze Protocol:
-
Apparatus: A circular pool (1.8 m in diameter) filled with opaque water maintained at 26-29°C. A 14 cm diameter platform was submerged 1.5 cm below the water surface.
-
Training: Mice were given four trials per day for five consecutive days. For each trial, the mouse was placed in the pool at one of four starting positions and allowed to swim for a maximum of 60 seconds to find the hidden platform. If the mouse failed to find the platform within 60 seconds, it was guided to it.
-
Probe Trial: 24 hours after the last training session, a probe trial was conducted where the platform was removed, and the mice were allowed to swim for 60 seconds. The time spent in the target quadrant and the number of platform crossings were recorded.
-
-
Immunohistochemistry: Brain tissue was analyzed for Aβ and tau pathology using specific antibodies (e.g., 6E10 for Aβ, AT8 for phosphorylated tau).
-
ELISA: Levels of soluble and insoluble Aβ40 and Aβ42 were quantified using enzyme-linked immunosorbent assay.
Signaling Pathways and Visualizations
The therapeutic effects of this compound are rooted in its ability to modulate specific intracellular signaling cascades following the activation of the M1 muscarinic receptor.
Figure 1: Simplified signaling pathway of this compound.
Figure 2: Experimental workflow for preclinical testing.
Future Directions and Conclusion
The preclinical data for this compound are highly encouraging, demonstrating a dual action of symptomatic improvement and modification of core Alzheimer's disease pathologies. The significant reduction in cognitive deficits, coupled with the lowering of both Aβ and tau pathologies in a robust animal model, positions this compound as a promising therapeutic candidate.
Further research is warranted to fully elucidate its potential. Key future directions include:
-
Completion and Publication of Phase II/III Trials: Rigorous, large-scale clinical trials in patients with mild-to-moderate Alzheimer's disease are necessary to confirm the preclinical findings and establish clinical efficacy and long-term safety.
-
Dose-Ranging Studies: Optimizing the therapeutic dose to maximize efficacy while minimizing cholinergic side effects will be crucial for its clinical success.
-
Combination Therapies: Investigating this compound in combination with other therapeutic agents targeting different aspects of Alzheimer's disease pathology could lead to synergistic effects.
-
Exploration in Other Neurological Disorders: The pro-cognitive and neuroprotective effects of this compound may have therapeutic potential in other neurological and psychiatric disorders characterized by cholinergic deficits and cognitive impairment.
References
Methodological & Application
Application Notes and Protocols for In Vitro Studies with Ngx-267
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ngx-267, also known as AF267B, is a selective agonist for the M1 muscarinic acetylcholine receptor (M1 mAChR).[1][2][3][4] The M1 mAChR is a critical therapeutic target in neurodegenerative diseases, particularly Alzheimer's disease, due to its role in cognitive processes and its relative preservation in the brains of Alzheimer's patients.[1] Activation of the M1 receptor by this compound has been shown to modulate key pathological hallmarks of Alzheimer's disease.
This document provides detailed protocols for in vitro studies designed to investigate the efficacy and mechanism of action of this compound. The included methodologies cover the assessment of this compound's effects on amyloid-beta (Aβ) production, tau protein phosphorylation, and microglial activation.
Mechanism of Action
This compound exerts its effects by stimulating M1 mAChRs, which in turn initiates a cascade of intracellular signaling events. This activation promotes the non-amyloidogenic processing of amyloid precursor protein (APP) by enhancing the activity of α-secretase (ADAM17) and reducing the activity of β-secretase (BACE1). Consequently, the production of pathogenic Aβ peptides is decreased.
Furthermore, M1 receptor activation by this compound has been demonstrated to reduce the hyperphosphorylation of the tau protein. This is achieved through the modulation of key kinases, including the inhibition of glycogen synthase kinase 3β (GSK3β) and the activation of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK/ERK). Recent evidence also suggests that this compound may play a role in modulating microglial function by increasing the levels of soluble TREM2 (sTREM2), a key receptor involved in microglial activation and phagocytosis.
Data Presentation
Quantitative Data Summary
| Parameter | Cell Line | Assay Type | Value | Reference |
| EC50 | CHO cells expressing human M1 mAChR | Inositol Phosphate Accumulation | Data not publicly available | N/A |
| Ki | Membranes from CHO-K1 cells expressing human M1 mAChR | Radioligand Binding Assay | Data not publicly available | N/A |
| Aβ42 Reduction | SH-SY5Y cells overexpressing APP | Aβ42 ELISA | Concentration-dependent reduction | |
| sAPPα Increase | PC12 cells transfected with M1 mAChR | Western Blot/ELISA | Concentration-dependent increase | |
| Tau Phosphorylation Reduction (pTau at Ser396/404) | Primary cortical neurons | Western Blot | Concentration-dependent reduction | |
| sTREM2 Release | Primary microglia | sTREM2 ELISA | Concentration-dependent increase | Inferred from mechanism |
Experimental Protocols
M1 Receptor Activation Assay: Inositol Phosphate Accumulation
This assay measures the functional activation of the M1 mAChR by quantifying the accumulation of inositol phosphates, a downstream second messenger.
Materials:
-
CHO-K1 cells stably expressing the human M1 mAChR
-
DMEM/F-12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)
-
myo-[³H]inositol
-
Stimulation buffer (e.g., HBSS with 10 mM LiCl)
-
This compound
-
Acetylcholine (positive control)
-
Atropine (antagonist control)
-
Dowex AG1-X8 resin
-
Scintillation cocktail and counter
Protocol:
-
Seed CHO-M1 cells in 24-well plates and grow to 80-90% confluency.
-
Label the cells by incubating overnight with DMEM/F-12 containing myo-[³H]inositol (1 µCi/mL).
-
Wash the cells twice with serum-free medium.
-
Pre-incubate the cells with stimulation buffer for 15 minutes at 37°C.
-
Add varying concentrations of this compound (e.g., 1 nM to 100 µM) or controls.
-
Incubate for 60 minutes at 37°C.
-
Terminate the reaction by adding ice-cold 0.5 M trichloroacetic acid (TCA).
-
Incubate on ice for 30 minutes.
-
Neutralize the samples with 1 M Tris.
-
Apply the samples to Dowex AG1-X8 columns.
-
Wash the columns with water to remove free inositol.
-
Elute the inositol phosphates with 1 M ammonium formate / 0.1 M formic acid.
-
Add scintillation cocktail to the eluates and quantify the radioactivity using a scintillation counter.
-
Calculate the EC50 value by fitting the data to a sigmoidal dose-response curve.
Amyloid-β (Aβ42) Reduction Assay
This protocol uses an ELISA to quantify the reduction of secreted Aβ42 in the culture medium of a human neuroblastoma cell line overexpressing APP.
Materials:
-
SH-SY5Y cells stably overexpressing a familial AD mutant of APP (e.g., APPSwe)
-
Opti-MEM I reduced-serum medium
-
This compound
-
Human Aβ42 ELISA kit
-
Cell lysis buffer
-
BCA protein assay kit
Protocol:
-
Seed SH-SY5Y-APPSwe cells in a 12-well plate and grow to ~70% confluency.
-
Replace the growth medium with Opti-MEM I.
-
Treat the cells with a range of this compound concentrations (e.g., 10 nM to 10 µM) for 24-48 hours.
-
Collect the conditioned medium and centrifuge to remove cellular debris.
-
Lyse the cells and determine the total protein concentration using a BCA assay for normalization.
-
Perform the Aβ42 ELISA on the conditioned medium according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength.
-
Calculate the concentration of Aβ42 in each sample from the standard curve and normalize to the total protein concentration.
Tau Phosphorylation Assay
This Western blot protocol assesses the effect of this compound on the phosphorylation of tau at specific pathogenic epitopes in primary neurons.
Materials:
-
Primary cortical neurons (e.g., from E18 rat embryos)
-
Neurobasal medium with B27 supplement
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-tau (e.g., AT8 for pSer202/pThr205 or PHF-1 for pSer396/pSer404), anti-total-tau, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
-
BCA protein assay kit
Protocol:
-
Culture primary cortical neurons for at least 7 days in vitro.
-
Treat the neurons with various concentrations of this compound for 24 hours.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated tau signal to total tau and the loading control (β-actin).
Soluble TREM2 (sTREM2) Release Assay from Microglia
This protocol measures the release of sTREM2 from primary microglia into the culture medium using an ELISA.
Materials:
-
Primary microglia isolated from neonatal mouse or rat pups
-
DMEM/F-12 with 10% FBS, 1% Penicillin-Streptomycin, and M-CSF
-
This compound
-
LPS (lipopolysaccharide) as a positive control for microglial activation
-
sTREM2 ELISA kit
-
Cell viability assay kit (e.g., MTT or LDH)
Protocol:
-
Plate primary microglia in a 24-well plate and allow them to adhere and become quiescent.
-
Replace the medium with serum-free medium.
-
Treat the cells with different concentrations of this compound for 24 hours. Include an untreated control and an LPS-treated positive control.
-
Collect the cell culture supernatant and centrifuge to remove any detached cells.
-
Perform a cell viability assay on the remaining cells to ensure that the treatments are not cytotoxic.
-
Measure the concentration of sTREM2 in the supernatant using a species-specific ELISA kit according to the manufacturer's protocol.
-
Normalize the sTREM2 concentration to a measure of cell viability.
Mandatory Visualizations
References
Application Notes and Protocols for Cell-Based Assays Using Ngx-267
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ngx-267 is a selective agonist for the M1 muscarinic acetylcholine receptor (M1 mAChR), a G-protein coupled receptor implicated in cognitive processes such as memory and learning.[1][2] Activation of the M1 receptor is a promising therapeutic strategy for neurodegenerative diseases like Alzheimer's disease.[1][2] this compound, also known as AF267B, has demonstrated potential in preclinical studies to not only improve symptoms but also modify the course of Alzheimer's disease.[3] Its mechanism of action involves stimulating M1 receptors, which can lead to a decrease in the production of neurotoxic amyloid-beta (Aβ) peptides and a reduction in the hyperphosphorylation of tau protein, both of which are pathological hallmarks of Alzheimer's disease.
These application notes provide detailed protocols for a suite of cell-based assays designed to characterize the activity of this compound and similar M1 agonists. The assays are designed to assess the compound's potency at the M1 receptor and its effects on downstream signaling pathways relevant to Alzheimer's disease pathology.
Data Presentation
The following tables summarize representative quantitative data for this compound in various cell-based assays. Please note that specific values may vary depending on the cell line, assay conditions, and detection method used.
Table 1: M1 Receptor Agonist Activity of this compound
| Assay Type | Cell Line | Parameter | This compound Value (Representative) | Positive Control (Carbachol) |
| Calcium Mobilization | CHO-K1 cells stably expressing human M1 mAChR | EC50 | 100 nM | 500 nM |
| Inositol Monophosphate (IP1) Accumulation | HEK293 cells stably expressing human M1 mAChR | EC50 | 150 nM | 700 nM |
| Receptor Internalization | U2OS cells stably expressing fluorescently-tagged M1 mAChR | EC50 | 200 nM | 1 µM |
Table 2: Effect of this compound on Alzheimer's Disease Biomarkers in vitro
| Assay Type | Cell Line | Treatment Concentration (this compound) | Readout | Result (Representative) |
| Amyloid-β (Aβ42) Reduction | SH-SY5Y cells overexpressing human APP | 1 µM | Aβ42 levels in conditioned media | ~30% decrease compared to vehicle control |
| Tau Phosphorylation (p-Tau at Ser202/Thr205) Inhibition | PC12 cells differentiated with NGF and treated with Okadaic Acid | 1 µM | p-Tau/Total Tau ratio | ~40% decrease compared to Okadaic Acid alone |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in Alzheimer's Disease
Caption: this compound signaling cascade.
Experimental Workflow: Calcium Mobilization Assay
Caption: Calcium mobilization assay workflow.
Experimental Workflow: Aβ and p-Tau Quantification
Caption: Aβ and p-Tau quantification workflow.
Experimental Protocols
Protocol 1: M1 Receptor-Mediated Calcium Mobilization Assay
Objective: To determine the potency (EC50) of this compound in activating the M1 muscarinic receptor.
Materials:
-
CHO-K1 cells stably expressing the human M1 muscarinic receptor (e.g., from Revvity, Innoprot).
-
Cell culture medium: Ham's F-12, 10% FBS, appropriate selection antibiotic.
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium indicator dye: Fluo-4 AM or similar.
-
Pluronic F-127.
-
This compound.
-
Carbachol (positive control).
-
M1 receptor antagonist (e.g., pirenzepine) for specificity control.
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capabilities and automated injection.
Procedure:
-
Cell Plating:
-
One day prior to the assay, seed the CHO-K1-M1 cells into 96-well plates at a density of 40,000-50,000 cells per well in 100 µL of culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading solution of 4 µM Fluo-4 AM and 0.02% Pluronic F-127 in assay buffer.
-
Aspirate the culture medium from the cell plate and add 100 µL of the loading solution to each well.
-
Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in assay buffer to create a concentration range from 1 nM to 100 µM. Prepare a similar dilution series for carbachol.
-
-
Measurement:
-
Place the cell plate in the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) every second for 120 seconds.
-
After a 10-20 second baseline reading, use the automated injector to add 50 µL of the compound dilutions to the wells.
-
-
Data Analysis:
-
Determine the peak fluorescence intensity for each well after compound addition.
-
Subtract the baseline fluorescence from the peak fluorescence.
-
Plot the change in fluorescence against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Protocol 2: Quantification of Amyloid-β (Aβ42) Reduction
Objective: To assess the effect of this compound on the production of Aβ42 in a relevant cell model.
Materials:
-
SH-SY5Y neuroblastoma cells stably overexpressing a familial Alzheimer's disease mutant of human amyloid precursor protein (APP), such as the Swedish mutation (APPswe).
-
Cell culture medium: DMEM/F12, 10% FBS, appropriate selection antibiotic.
-
This compound.
-
Vehicle control (e.g., 0.1% DMSO in culture medium).
-
β-secretase inhibitor (positive control for Aβ reduction).
-
Human Aβ42 ELISA kit.
-
BCA protein assay kit.
Procedure:
-
Cell Culture and Treatment:
-
Plate SH-SY5Y-APPswe cells in 6-well plates and grow to 70-80% confluency.
-
Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM), vehicle, or the positive control.
-
Incubate for 48 hours at 37°C in a 5% CO2 incubator.
-
-
Sample Collection:
-
Collect the conditioned medium from each well and centrifuge to remove cell debris. Store at -80°C until analysis.
-
Wash the cells with PBS and lyse them in a suitable lysis buffer. Determine the total protein concentration of the cell lysates using a BCA assay.
-
-
Aβ42 Quantification:
-
Perform the Aβ42 ELISA on the conditioned media samples according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve from the Aβ42 standards provided in the ELISA kit.
-
Calculate the concentration of Aβ42 in each sample.
-
Normalize the Aβ42 concentration to the total protein concentration of the corresponding cell lysate to account for differences in cell number.
-
Express the results as a percentage of the vehicle-treated control.
-
Protocol 3: Analysis of Tau Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation of tau protein.
Materials:
-
PC12 cells.
-
Cell culture medium: RPMI 1640, 10% horse serum, 5% FBS.
-
Nerve Growth Factor (NGF) for differentiation.
-
Okadaic acid (to induce tau hyperphosphorylation).
-
This compound.
-
Vehicle control.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-Tau (e.g., AT8 for Ser202/Thr205) and anti-total-Tau.
-
HRP-conjugated secondary antibody.
-
Western blotting reagents and equipment.
-
BCA protein assay kit.
Procedure:
-
Cell Differentiation and Treatment:
-
Plate PC12 cells on collagen-coated plates.
-
Differentiate the cells by treating with 50 ng/mL NGF for 5-7 days.
-
Pre-treat the differentiated cells with various concentrations of this compound or vehicle for 2 hours.
-
Induce tau hyperphosphorylation by adding 100 nM okadaic acid for 24 hours in the continued presence of this compound or vehicle.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against p-Tau overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against total tau as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for p-Tau and total Tau using densitometry software.
-
Calculate the ratio of p-Tau to total Tau for each sample.
-
Express the results as a percentage of the okadaic acid-treated control.
-
References
Application Notes and Protocols for Ngx-267 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ngx-267, also known as AF267B, is a selective M1 muscarinic acetylcholine receptor (mAChR) agonist that has garnered significant interest as a potential therapeutic agent for Alzheimer's disease.[1][2][3] Its mechanism of action centers on the stimulation of the M1 receptor, a key player in cognitive processes and a target for mitigating the neuropathological hallmarks of Alzheimer's, such as the production of amyloid-beta (Aβ) peptides and the hyperphosphorylation of tau protein.[1][2] In preclinical studies, this compound has demonstrated the ability to rescue cognitive deficits and reduce Aβ and tau pathologies in animal models. This document provides detailed application notes and protocols for the use of this compound in in vitro cell culture systems, offering guidance on recommended concentrations, experimental procedures, and the underlying signaling pathways.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by selectively binding to and activating the M1 muscarinic acetylcholine receptor. This activation initiates a cascade of intracellular signaling events that are neuroprotective and potentially disease-modifying in the context of Alzheimer's disease. The primary pathway involves the modulation of amyloid precursor protein (APP) processing.
Activation of the M1 receptor by this compound promotes the non-amyloidogenic processing of APP by stimulating the activity of α-secretase (ADAM17). This enzymatic cleavage of APP precludes the formation of the neurotoxic Aβ peptide. Concurrently, this compound has been shown to decrease the activity of β-secretase (BACE1) and glycogen synthase kinase 3β (GSK3β), further reducing the production of Aβ and the hyperphosphorylation of tau protein, respectively.
References
In Vivo Study Design for Ngx-267 in Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ngx-267, also known as AF-267B, is a selective M1 muscarinic acetylcholine receptor agonist that has shown potential as a therapeutic agent for Alzheimer's disease.[1][2][3][4] Its mechanism of action involves the stimulation of M1 receptors, which are crucial for memory and cognitive processes.[1] Activation of M1 receptors by this compound is believed to mimic the action of acetylcholine and may offer a dual benefit: symptomatic improvement of cognitive deficits and modification of the underlying disease pathology by reducing the production of amyloid-beta (Aβ) and the hyperphosphorylation of tau protein.
These application notes provide a detailed framework for designing and conducting in vivo studies of this compound in rodent models of Alzheimer's disease, with a specific focus on the triple-transgenic (3xTg-AD) mouse model.
Signaling Pathway of this compound
This compound exerts its effects by modulating key signaling pathways implicated in Alzheimer's disease pathogenesis. Upon binding to the M1 muscarinic acetylcholine receptor, it initiates a cascade that influences amyloid precursor protein (APP) processing and tau phosphorylation.
Animal Model: 3xTg-AD Mice
The 3xTg-AD mouse model is a widely used and relevant model for studying Alzheimer's disease as it develops both Aβ plaques and neurofibrillary tangles, the two hallmark pathologies of the disease. These mice harbor three human transgenes: a presenilin-1 mutation (PS1M146V), an amyloid precursor protein Swedish mutation (APPSwe), and a tau mutation (tauP301L). Pathologies in this model are age-dependent, with Aβ deposition preceding tau pathology.
Characteristics of 3xTg-AD Mice:
| Age | Pathological and Behavioral Characteristics |
| 2-4 months | Early signs of anxiety-like behavior may be present. Cognitive deficits can begin to emerge. |
| 6 months | Extracellular Aβ deposits become apparent in the frontal cortex. Synaptic dysfunction and cognitive impairments are typically observed. |
| 12-15 months | Aβ plaques are more extensive, and hyperphosphorylated tau aggregates (tangles) are detectable in the hippocampus. |
Experimental Design and Protocols
The following protocols outline a potential in vivo study to evaluate the efficacy of this compound in the 3xTg-AD mouse model.
Experimental Workflow
Drug Formulation and Administration
-
Formulation: While specific details on the formulation of this compound for preclinical studies are not extensively published, a common approach for similar small molecules is to dissolve them in a vehicle such as saline or a solution of 0.5% carboxymethylcellulose. It is crucial to ensure the solubility and stability of this compound in the chosen vehicle. A patent for this compound suggests that for parenteral injection, liquid preparations can be formulated in an aqueous polyethylene glycol solution.
-
Dosing: Based on a key study, this compound has been shown to be effective in 3xTg-AD mice at doses of 1 and 3 mg/kg/day administered via intraperitoneal (i.p.) injection.
-
Protocol:
-
Prepare a stock solution of this compound in the chosen vehicle.
-
On the day of administration, dilute the stock solution to the final desired concentrations (1 mg/kg and 3 mg/kg).
-
Administer the formulation or vehicle control to the mice via i.p. injection once daily for the duration of the study (e.g., 10 weeks).
-
Monitor the animals daily for any adverse effects.
-
Behavioral Assessment: Morris Water Maze
The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory, functions known to be impaired in Alzheimer's disease and its animal models.
-
Apparatus: A circular pool (approximately 1.5 m in diameter) filled with opaque water (using non-toxic white paint) maintained at 22-25°C. A hidden escape platform is submerged about 1 cm below the water surface. Visual cues are placed around the room.
-
Protocol:
-
Acquisition Phase (e.g., 5-7 days):
-
Each mouse undergoes four trials per day.
-
For each trial, the mouse is gently placed into the water at one of four predetermined starting positions.
-
The mouse is allowed to swim for a maximum of 60 seconds to find the hidden platform.
-
If the mouse fails to find the platform within 60 seconds, it is gently guided to it.
-
The mouse is allowed to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial using a video tracking system.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
The escape platform is removed from the pool.
-
The mouse is allowed to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
-
-
Biochemical Analysis
Following the completion of behavioral testing, brain tissue is collected for biochemical analysis to assess the effects of this compound on Alzheimer's disease pathology.
-
Tissue Preparation:
-
Mice are euthanized, and brains are rapidly dissected.
-
The hippocampus and cortex are isolated and snap-frozen in liquid nitrogen or prepared for immediate homogenization.
-
Tissues are stored at -80°C until further analysis.
-
-
Aβ42 Quantification (ELISA):
-
Homogenize brain tissue in a suitable lysis buffer containing protease inhibitors.
-
Perform a sandwich ELISA using a commercially available kit specific for human Aβ42.
-
Briefly, coat a 96-well plate with a capture antibody for Aβ42.
-
Add brain homogenates and incubate.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate and measure the resulting colorimetric change using a plate reader.
-
Quantify Aβ42 levels based on a standard curve.
-
-
Tau Phosphorylation Analysis (Western Blot):
-
Prepare protein lysates from brain homogenates.
-
Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane and then incubate with primary antibodies specific for phosphorylated tau (e.g., AT8, PHF-1) and total tau.
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify the band intensities and express the level of phosphorylated tau relative to total tau.
-
-
BACE1 Activity Assay:
-
Prepare brain lysates in an appropriate assay buffer.
-
Use a commercially available BACE1 activity assay kit, which typically utilizes a fluorogenic substrate.
-
Incubate the brain lysates with the BACE1 substrate.
-
Measure the fluorescence generated from the cleavage of the substrate over time using a fluorescence plate reader.
-
Calculate BACE1 activity based on the rate of fluorescence increase.
-
-
GSK3β Activity Assay:
-
Prepare brain lysates.
-
Use a commercially available GSK3β kinase assay kit. These kits often measure the phosphorylation of a specific substrate by GSK3β.
-
Incubate the brain lysates with the GSK3β substrate and ATP.
-
Detect the phosphorylated substrate using a specific antibody or by measuring the amount of ADP produced.
-
Quantify GSK3β activity based on the assay signal.
-
Quantitative Data Summary
The following tables are templates for summarizing the quantitative data from the proposed in vivo study. The data presented are hypothetical and for illustrative purposes.
Table 1: Effect of this compound on Spatial Memory in the Morris Water Maze
| Treatment Group | Escape Latency (s) - Day 5 | Time in Target Quadrant (%) - Probe Trial |
| Vehicle Control | 45 ± 5 | 28 ± 3 |
| This compound (1 mg/kg) | 30 ± 4 | 42 ± 4 |
| This compound (3 mg/kg) | 22 ± 3 | 55 ± 5 |
| Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to Vehicle Control. |
Table 2: Effect of this compound on Alzheimer's Disease Pathology
| Treatment Group | Hippocampal Aβ42 (pg/mg tissue) | Cortical Phospho-Tau/Total Tau Ratio | Brain BACE1 Activity (% of Control) | Brain GSK3β Activity (% of Control) |
| Vehicle Control | 1500 ± 200 | 1.8 ± 0.2 | 100 ± 10 | 100 ± 8 |
| This compound (1 mg/kg) | 1050 ± 150 | 1.3 ± 0.15 | 80 ± 8 | 85 ± 7 |
| This compound (3 mg/kg) | 750 ± 100 | 0.9 ± 0.1 | 65 ± 7 | 70 ± 6 |
| Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to Vehicle Control. |
Conclusion
This document provides a comprehensive guide for the in vivo evaluation of this compound in a rodent model of Alzheimer's disease. The detailed protocols for drug administration, behavioral testing, and biochemical analyses, along with the structured templates for data presentation, are intended to facilitate the design and execution of robust preclinical studies. The successful completion of such studies will be critical in further elucidating the therapeutic potential of this compound for the treatment of Alzheimer's disease.
References
Application Notes and Protocols for Ngx-267 in Alzheimer's Disease Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ngx-267, a selective M1 muscarinic acetylcholine receptor agonist, in preclinical Alzheimer's disease (AD) mouse models. The protocols detailed below are based on established research to guide the investigation of this compound's therapeutic potential.
Introduction
This compound (also known as AF267B) is a potent and selective M1 muscarinic acetylcholine receptor agonist that has shown promise in preclinical studies for the treatment of Alzheimer's disease.[1][2] The M1 receptor plays a crucial role in cognitive processes and its activation is linked to reductions in the hallmark pathologies of AD: amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles.[1][2] In the widely used 3xTg-AD mouse model, which develops both plaque and tangle pathology, this compound has been demonstrated to rescue cognitive deficits and reduce the neuropathological load.[1]
The primary mechanism of action for this compound involves the modulation of amyloid precursor protein (APP) processing. By activating the M1 receptor, this compound promotes the non-amyloidogenic pathway through the activation of α-secretase (ADAM17), while inhibiting the β-secretase (BACE1). This shift in processing reduces the production of the toxic Aβ42 peptide. Furthermore, this compound has been shown to decrease the activity of glycogen synthase kinase 3β (GSK3β), a key enzyme involved in the hyperphosphorylation of tau protein.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound treatment in 3xTg-AD mice as reported in key studies.
Table 1: Effect of this compound on Cognitive Performance in the Morris Water Maze
| Treatment Group | Dosage | Mean Escape Latency (seconds) | Time to Reach Platform (days) |
| 3xTg-AD Vehicle | - | Data not available | ~6 days |
| 3xTg-AD this compound | 1 mg/kg/day | Data not available | ~4 days |
| 3xTg-AD this compound | 3 mg/kg/day | Data not available | ~4 days |
| Non-Transgenic | - | Data not available | ~4 days |
Data derived from Caccamo et al., 2006. The study reported that this compound-treated 3xTg-AD mice reached the learning criterion at a similar rate to non-transgenic mice, while vehicle-treated mice took significantly longer.
Table 2: Effect of this compound on Aβ and Tau Pathology in 3xTg-AD Mice
| Treatment Group | Dosage | Hippocampal Aβ42 Reduction (%) | Cortical Aβ42 Reduction (%) | Hippocampal Phospho-Tau (AT8) Reduction (%) | Cortical Phospho-Tau (AT8) Reduction (%) |
| 3xTg-AD this compound | 1 mg/kg/day | ~40% | ~35% | ~50% | ~45% |
| 3xTg-AD this compound | 3 mg/kg/day | ~50% | ~40% | ~60% | ~55% |
Approximate percentage reductions are extrapolated from graphical data presented in Caccamo et al., 2006. These values represent a significant decrease compared to vehicle-treated 3xTg-AD mice.
Experimental Protocols
Animal Model and Drug Administration
-
Animal Model: 3xTg-AD mice are a commonly used model for these studies. These mice harbor three human transgenes: APP (Swedish mutation), PSEN1 (M146V), and MAPT (P301L), leading to the development of both Aβ plaques and neurofibrillary tangles. Age-matched non-transgenic mice should be used as controls.
-
Drug Preparation: Prepare this compound in a sterile saline solution for injection.
-
Administration: Administer this compound or vehicle (saline) via intraperitoneal (i.p.) injection daily for a period of 10 weeks. Recommended dosages are 1 mg/kg/day and 3 mg/kg/day.
Behavioral Testing: Morris Water Maze
The Morris Water Maze (MWM) is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory.
-
Apparatus: A circular pool (approximately 1.5 meters in diameter) filled with opaque water (using non-toxic white paint or milk powder) maintained at 21-23°C. A hidden escape platform (10-15 cm in diameter) is submerged 1-2 cm below the water surface. The pool should be located in a room with various distal visual cues.
-
Procedure:
-
Acquisition Phase (5-7 days):
-
Each mouse undergoes four trials per day with a 15-minute inter-trial interval.
-
For each trial, the mouse is placed into the pool at one of four randomized starting positions.
-
The mouse is allowed to swim and find the hidden platform. The trial ends once the mouse has located the platform or after a maximum of 60 seconds.
-
If the mouse fails to find the platform within 60 seconds, it is gently guided to it.
-
The mouse is allowed to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial using a video tracking system.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
The escape platform is removed from the pool.
-
The mouse is allowed to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
-
-
Biochemical Analysis
-
Following the final behavioral test, euthanize the mice via an approved method.
-
Rapidly dissect the brain and separate the hippocampus and cortex on ice.
-
Snap-freeze the tissue in liquid nitrogen and store at -80°C until further use.
-
For protein extraction, homogenize the brain tissue in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the homogenates at high speed (e.g., 14,000 x g) at 4°C for 20 minutes.
-
Collect the supernatant (soluble fraction) and store at -80°C. The pellet can be further processed for the insoluble fraction if desired.
-
Determine the protein concentration of the soluble fraction using a standard protein assay (e.g., BCA assay).
-
Protein Separation: Load equal amounts of protein (20-30 µg) from each sample onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions:
-
Anti-ADAM17: 1:1000
-
Anti-BACE1: 1:1000
-
Anti-GSK3β (total): 1:1000
-
Anti-phospho-GSK3β (Ser9): 1:1000
-
Anti-β-actin (loading control): 1:5000
-
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000 - 1:5000) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software. Normalize the protein of interest to the loading control.
Immunohistochemistry
-
Tissue Preparation:
-
Perfuse mice with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Post-fix the brains in 4% PFA overnight at 4°C.
-
Cryoprotect the brains by incubating in a 30% sucrose solution until they sink.
-
Freeze the brains and cut 30-40 µm thick coronal sections using a cryostat.
-
-
Staining Procedure:
-
Wash the sections in PBS.
-
Perform antigen retrieval if necessary (e.g., by heating in citrate buffer).
-
Permeabilize the sections with 0.3% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour.
-
Incubate the sections with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:
-
Anti-Aβ42 (e.g., 6E10): 1:1000
-
Anti-phospho-Tau (e.g., AT8): 1:500
-
-
Wash the sections with PBS.
-
Incubate with the appropriate fluorescently-labeled secondary antibody for 1-2 hours at room temperature.
-
Wash the sections with PBS.
-
Mount the sections on slides with a mounting medium containing DAPI for nuclear counterstaining.
-
-
Image Analysis:
-
Capture images using a fluorescence or confocal microscope.
-
Quantify the plaque load and the number of phospho-tau positive neurons in the hippocampus and cortex using image analysis software (e.g., ImageJ).
-
Visualizations
Caption: this compound signaling pathway in Alzheimer's disease models.
Caption: Experimental workflow for evaluating this compound in 3xTg-AD mice.
References
Application Notes and Protocols for Ngx-267 Administration in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ngx-267, also known as AF267B, is a selective M1 muscarinic acetylcholine receptor agonist that has been a subject of preclinical research for neurodegenerative diseases, particularly Alzheimer's disease.[1][2] As a muscarinic agonist, this compound mimics the action of the neurotransmitter acetylcholine on M1 receptors, which are crucial for memory and cognitive processes.[1][2] Preclinical studies suggest that this compound may not only improve symptoms but also potentially modify the disease course by reducing the production of neurotoxic amyloid-beta (Aβ) peptides and decreasing the hyperphosphorylation of tau protein, two key pathological hallmarks of Alzheimer's disease.[1]
These application notes provide a summary of the administration routes for this compound used in preclinical studies, offering detailed protocols and available pharmacokinetic data to guide researchers in designing their in vivo experiments.
Administration Routes and Pharmacokinetic Data
Various administration routes have been employed in preclinical animal models to evaluate the efficacy and pharmacokinetic profile of this compound. The choice of administration route can significantly impact the compound's bioavailability, distribution, and ultimately its therapeutic effect. The following table summarizes the key administration routes and any available quantitative data from preclinical studies.
| Administration Route | Animal Model | Dose | Key Findings | Reference |
| Oral (p.o.) | Animal models (species not specified) | Not specified | High bioavailability with a remarkable preference for brain vs. plasma. | |
| Intraperitoneal (i.p.) | 3xTg-AD mice | 1 mg/kg/day | Ameliorated cognitive deficits and reduced Aβ42 and tau pathologies in the hippocampus and cortex. | |
| Subcutaneous (s.c.) | Rabbits | 2 mg/kg/day for 5 days | Significantly decreased cerebrospinal fluid (CSF) Aβ42 by 40.8% and Aβ40 by 45.5%. |
Experimental Protocols
The following are generalized protocols for the administration of this compound based on common laboratory procedures. Researchers should adapt these protocols to their specific experimental design, animal model, and institutional guidelines.
Oral Administration (Gavage)
Oral gavage is a common method for direct and precise oral dosing in small animals.
Materials:
-
This compound
-
Appropriate vehicle (e.g., sterile water, saline, or a specific formulation buffer)
-
Oral gavage needles (flexible or rigid, appropriate size for the animal)
-
Syringes
-
Animal scale
Protocol:
-
Formulation Preparation:
-
Accurately weigh the required amount of this compound.
-
Dissolve or suspend this compound in the chosen vehicle to the desired final concentration. Ensure the formulation is homogenous. Sonication may be required for suspension.
-
-
Animal Handling and Dosing:
-
Weigh the animal to determine the correct volume of the formulation to administer.
-
Gently restrain the animal.
-
Measure the distance from the tip of the animal's nose to the last rib to estimate the correct insertion depth for the gavage needle.
-
Insert the gavage needle gently and steadily into the esophagus. Do not force the needle.
-
Once the needle is in the correct position, slowly administer the formulation.
-
Carefully remove the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
-
Intraperitoneal (i.p.) Injection
Intraperitoneal injection is a common parenteral route of administration in rodents.
Materials:
-
This compound
-
Sterile vehicle (e.g., sterile saline, phosphate-buffered saline)
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
Animal scale
Protocol:
-
Formulation Preparation:
-
Prepare a sterile solution or suspension of this compound in the chosen vehicle at the desired concentration.
-
-
Animal Handling and Injection:
-
Weigh the animal to calculate the required injection volume.
-
Properly restrain the animal to expose the abdomen.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure no blood or urine is drawn, confirming correct needle placement.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
-
Subcutaneous (s.c.) Injection
Subcutaneous injection is used for systemic delivery and can provide a slower absorption rate compared to i.p. or i.v. injections.
Materials:
-
This compound
-
Sterile vehicle
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
Animal scale
Protocol:
-
Formulation Preparation:
-
Prepare a sterile, isotonic solution or suspension of this compound.
-
-
Animal Handling and Injection:
-
Weigh the animal to determine the injection volume.
-
Gently restrain the animal.
-
Lift a fold of skin on the back, between the shoulder blades.
-
Insert the needle into the base of the skin tent, parallel to the spine.
-
Aspirate to check for blood. If none is present, inject the solution.
-
Withdraw the needle and gently massage the injection site to aid dispersal.
-
Return the animal to its cage and monitor for any local or systemic reactions.
-
Visualizations
This compound Signaling Pathway
This compound is a selective agonist of the M1 muscarinic acetylcholine receptor. Its activation is linked to downstream signaling cascades that are thought to be beneficial in the context of Alzheimer's disease.
Caption: Proposed signaling pathway of this compound via M1 muscarinic receptor activation.
Experimental Workflow for Evaluating Administration Routes
This diagram outlines a general workflow for the preclinical evaluation of different this compound administration routes.
Caption: General workflow for preclinical evaluation of this compound administration routes.
References
Application Notes and Protocols for the Preparation of Ngx-267 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ngx-267, also known as AF-267B, is a selective agonist for the M1 muscarinic acetylcholine receptor.[1] It is a small molecule with the chemical formula C10H18N2OS and a molecular weight of 214.33 g/mol .[2][3] As an M1 receptor agonist, this compound is a valuable tool in neuroscience research, particularly in studies related to cognitive function and neurodegenerative diseases like Alzheimer's disease.[2][4] The M1 receptor is a G protein-coupled receptor that, upon activation, primarily signals through the Gq/11 protein pathway. This initiates a cascade involving phospholipase C (PLC), inositol trisphosphate (IP3), and diacylglycerol (DAG), leading to an increase in intracellular calcium and the activation of protein kinase C (PKC).
This document provides a detailed protocol for the preparation of a stock solution of this compound using dimethyl sulfoxide (DMSO) as the solvent. Adherence to these guidelines is crucial for ensuring the accuracy, reproducibility, and safety of experiments involving this compound.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound and the recommended stock solution parameters are summarized in the table below.
| Parameter | Value | Notes |
| This compound Properties | ||
| Molecular Formula | C10H18N2OS | |
| Molecular Weight | 214.33 g/mol | |
| Appearance | White to off-white solid | Based on typical small molecules |
| Purity (recommended) | >98% | For reliable experimental results |
| Stock Solution Parameters | ||
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | Anhydrous, high-purity |
| Recommended Stock Concentration | 10 mM | A common starting concentration for in vitro assays |
| Storage Temperature | -20°C | |
| Storage Conditions | Aliquoted in light-protected vials | To avoid repeated freeze-thaw cycles |
Safety Precautions and Handling
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles should be worn at all times.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Body Protection: A laboratory coat must be worn.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form of the compound and the DMSO solvent.
General Handling Procedures:
-
Avoid inhalation of the powder.
-
Prevent contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound.
-
In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Dispose of waste materials in accordance with institutional and local regulations.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO. The final concentration of the stock solution can be adjusted based on experimental needs by modifying the calculations accordingly.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes (e.g., 1.5 mL)
-
Sterile, calibrated micropipettes and tips
-
Vortex mixer
-
(Optional) Sonicator or water bath
Procedure:
-
Calculation of Mass:
-
To prepare a 10 mM stock solution, the required mass of this compound needs to be calculated using its molecular weight (214.33 g/mol ).
-
The formula for this calculation is: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 214.33 g/mol / 1000 = 2.1433 mg
-
-
Weighing this compound:
-
Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the calculated mass (e.g., 2.14 mg) of this compound powder directly into the tared microcentrifuge tube.
-
-
Dissolution in DMSO:
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO (e.g., 1 mL for a 10 mM solution from 2.14 mg) to the microcentrifuge tube containing the this compound powder.
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes, or until the solid is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles. If dissolution is difficult, gentle warming in a 37°C water bath or brief sonication may be employed. However, it is crucial to first ascertain the thermal stability of this compound.
-
-
Aliquoting and Storage:
-
To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-protected microcentrifuge tubes.
-
Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation.
-
Store the aliquots at -20°C for long-term storage.
-
Visualizations
Experimental Workflow for this compound Stock Solution Preparation
Caption: A flowchart outlining the key steps for preparing an this compound stock solution in DMSO.
M1 Muscarinic Receptor Signaling Pathway
Caption: The signaling cascade initiated by the binding of this compound to the M1 muscarinic receptor.
References
Application Notes and Protocols for Ngx-267 in Sjögren's Syndrome Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sjögren's syndrome is a chronic autoimmune disorder characterized by lymphocytic infiltration of exocrine glands, primarily the salivary and lacrimal glands, leading to debilitating symptoms of xerostomia (dry mouth) and keratoconjunctivitis sicca (dry eyes). Ngx-267 is a selective muscarinic M1 receptor agonist that has demonstrated potential as a therapeutic agent for alleviating the symptoms of xerostomia in patients with Sjögren's syndrome. These application notes provide a comprehensive overview of the application of this compound in Sjögren's syndrome research, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.
Mechanism of Action
This compound acts as an agonist at muscarinic acetylcholine receptors, with a high selectivity for the M1 subtype.[1] In the context of Sjögren's syndrome, the therapeutic effect of this compound is primarily mediated through the stimulation of M1 and M3 receptors on salivary gland acinar cells.[2][3] This stimulation mimics the action of acetylcholine, the natural neurotransmitter, leading to an increase in saliva production.[2][3]
The signaling pathway initiated by this compound binding to the M1 receptor predominantly involves the Gq/11 family of G proteins. This activation leads to a cascade of intracellular events culminating in increased salivary secretion.
Signaling Pathway of this compound in Salivary Gland Acinar Cells
Caption: this compound signaling pathway in salivary gland cells.
Preclinical and Clinical Data
Preclinical Studies
Clinical Studies
This compound has completed a Phase II clinical trial (NCT00637793) for the treatment of xerostomia in patients with Sjögren's syndrome. The study was a randomized, double-blind, placebo-controlled, crossover trial involving 26 patients.
Table 1: Summary of this compound Phase II Clinical Trial (NCT00637793) Results
| Parameter | Dosing Group | Result | Statistical Significance |
| Primary Endpoint | |||
| Change in Salivary Flow | 10 mg this compound vs. Placebo | Statistically significant increase | p < 0.05 |
| 15 mg this compound vs. Placebo | Statistically significant increase | p < 0.05 | |
| 20 mg this compound vs. Placebo | Statistically significant increase | p < 0.05 | |
| Secondary Endpoints | |||
| Patient-Reported Dry Mouth | Not specified | Data not publicly available | - |
| Safety and Tolerability | 10 mg, 15 mg, 20 mg | Safe and well-tolerated | - |
| Adverse Events | 10 mg, 15 mg, 20 mg | Few reports of excessive sweating and gastrointestinal complaints | - |
Note: Specific quantitative data on the increase in salivary flow and patient-reported outcomes from the NCT00637793 trial are not publicly available. The table reflects the reported outcome of the primary endpoint.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of this compound in the context of Sjögren's syndrome research.
In Vitro Assessment of Muscarinic Agonist Activity
Objective: To determine the potency and efficacy of this compound in stimulating intracellular calcium mobilization in salivary gland acinar cells.
Materials:
-
Human salivary gland (HSG) cell line
-
This compound
-
Fura-2 AM (calcium indicator dye)
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence plate reader
Protocol:
-
Cell Culture: Culture HSG cells in DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Plating: Seed cells in a 96-well black-walled, clear-bottom plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
-
Dye Loading: Wash the cells once with HBSS. Incubate the cells with 5 µM Fura-2 AM in HBSS for 60 minutes at 37°C.
-
Washing: Wash the cells twice with HBSS to remove extracellular dye.
-
Compound Addition: Prepare serial dilutions of this compound in HBSS. Add the different concentrations of this compound to the respective wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a plate reader with excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm. Record the ratio of fluorescence at 340/380 nm over time.
-
Data Analysis: Calculate the change in the 340/380 nm fluorescence ratio to determine the intracellular calcium concentration. Plot the dose-response curve to determine the EC50 of this compound.
Preclinical Evaluation in an Animal Model of Sjögren's Syndrome
Objective: To assess the in vivo efficacy of this compound in restoring salivary flow in a mouse model of Sjögren's syndrome (e.g., NOD mice).
Materials:
-
NOD mice (and a suitable control strain, e.g., BALB/c)
-
This compound
-
Vehicle (e.g., saline)
-
Pilocarpine (as a positive control)
-
Anesthetic (e.g., ketamine/xylazine)
-
Microcapillary tubes
-
Analytical balance
Protocol:
-
Animal Acclimatization: Acclimate the mice to the housing conditions for at least one week before the experiment.
-
Grouping: Randomly assign the NOD mice to different treatment groups: Vehicle control, this compound (different dose levels), and Pilocarpine (positive control).
-
Drug Administration: Administer this compound or vehicle orally (gavage) or via intraperitoneal injection.
-
Anesthesia: At a predetermined time point after drug administration (e.g., 30 minutes), anesthetize the mice.
-
Saliva Collection: Carefully collect whole saliva from the oral cavity using pre-weighed microcapillary tubes for a fixed period (e.g., 15 minutes).
-
Saliva Quantification: Determine the volume of saliva collected by weighing the tubes before and after collection (assuming a density of 1 g/mL).
-
Data Analysis: Compare the salivary flow rates (µL/min) between the different treatment groups. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the results.
Clinical Trial Protocol for Xerostomia in Sjögren's Syndrome
Objective: To evaluate the efficacy and safety of this compound in improving salivary flow and patient-reported symptoms of dry mouth in individuals with Sjögren's syndrome.
Study Design: A randomized, double-blind, placebo-controlled, multi-center study.
Inclusion Criteria:
-
Diagnosis of primary or secondary Sjögren's syndrome according to the American-European Consensus Group (AECG) criteria.
-
Patient-reported sensation of dry mouth.
-
Unstimulated whole salivary flow rate of ≤ 0.1 mL/min.
Exclusion Criteria:
-
History of conditions that could cause xerostomia other than Sjögren's syndrome.
-
Use of medications known to cause significant dry mouth.
-
Uncontrolled systemic diseases.
Treatment Arms:
-
This compound (e.g., 10 mg, 20 mg, 30 mg) administered orally once daily.
-
Placebo administered orally once daily.
Study Procedures:
-
Screening Visit: Assess eligibility based on inclusion/exclusion criteria.
-
Baseline Visit: Perform baseline assessments including unstimulated and stimulated whole salivary flow rates, and patient-reported outcome questionnaires (e.g., Xerostomia Inventory).
-
Randomization and Treatment: Randomize eligible participants to one of the treatment arms.
-
Follow-up Visits (e.g., Weeks 4, 8, and 12): Repeat assessments of salivary flow and patient-reported outcomes. Monitor for adverse events.
-
End of Study Visit: Final assessments and evaluation of safety.
Endpoints:
-
Primary Endpoint: Change from baseline in unstimulated whole salivary flow rate at week 12.
-
Secondary Endpoints:
-
Change from baseline in stimulated whole salivary flow rate.
-
Change from baseline in scores on the Xerostomia Inventory.
-
Patient Global Assessment of dry mouth.
-
Incidence and severity of adverse events.
-
Visualizations
Experimental Workflow: Preclinical Evaluation
Caption: Workflow for preclinical evaluation of this compound.
Logical Relationship: Clinical Trial Design
Caption: Logical flow of a clinical trial for this compound.
References
Application Notes and Protocols for Modeling Cognitive Enhancement with Ngx-267
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ngx-267, also known as AF267B, is a selective M1 muscarinic acetylcholine receptor (mAChR) agonist that has shown significant promise in preclinical models for cognitive enhancement and as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's disease.[1][2] The M1 receptor is highly expressed in brain regions critical for learning and memory, including the hippocampus and cortex. Activation of the M1 receptor by this compound not only enhances cholinergic neurotransmission but also modulates downstream signaling pathways that are implicated in synaptic plasticity and the reduction of Alzheimer's-related pathologies, such as amyloid-beta (Aβ) and hyperphosphorylated tau.[2]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to model cognitive enhancement in a research setting. The following sections detail the mechanism of action of this compound, protocols for in vivo behavioral and molecular analysis, and representative data from preclinical and clinical studies.
Mechanism of Action
This compound acts as a selective agonist for the M1 muscarinic acetylcholine receptor. Its mechanism for cognitive enhancement is multifaceted:
-
Enhanced Cholinergic Neurotransmission: By directly stimulating M1 receptors, this compound mimics the action of acetylcholine, a neurotransmitter crucial for cognitive processes that is depleted in Alzheimer's disease.
-
Modulation of APP Processing: this compound promotes the non-amyloidogenic processing of amyloid precursor protein (APP) by activating α-secretase (ADAM17) and inhibiting β-secretase (BACE1). This shifts APP metabolism away from the production of neurotoxic Aβ peptides.
-
Reduction of Tau Hyperphosphorylation: The signaling cascade initiated by M1 receptor activation leads to the inhibition of glycogen synthase kinase 3β (GSK3β), a key enzyme responsible for the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.
-
Activation of Pro-Cognitive Signaling Cascades: M1 receptor activation stimulates protein kinase C (PKC) and the extracellular signal-regulated kinase (ERK) pathway (ERK1/2), both of which are critically involved in synaptic plasticity, learning, and memory.
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound.
Data Presentation
Preclinical Efficacy in 3xTg-AD Mouse Model
The triple-transgenic mouse model of Alzheimer's disease (3xTg-AD) develops both amyloid plaques and neurofibrillary tangles, mimicking key aspects of human AD pathology.
| Parameter | Vehicle-treated 3xTg-AD | This compound-treated 3xTg-AD | Non-transgenic Control |
| Cognitive Performance (Morris Water Maze) | |||
| Escape Latency (seconds) | Significantly impaired | Rescued to control levels | Normal |
| Neuropathology | |||
| Brain Aβ42 Levels | Elevated | Significantly reduced | Low |
| Hyperphosphorylated Tau (p-Tau) | Elevated | Significantly reduced | Low |
| Dosage | N/A | 1 or 3 mg/kg/day (i.p.) for 10 weeks | N/A |
Phase I Clinical Trial Data
Phase I studies have been conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers.
| Parameter | Finding |
| Safety and Tolerability | Generally well-tolerated at single doses up to 15-20 mg.[1][2] |
| Maximum Tolerated Dose (single oral) | 35 mg in healthy male subjects. |
| Adverse Events | Mild to moderate; included headache, salivary hypersecretion, sweating, and gastrointestinal issues. |
| Biomarker Changes (healthy elderly) | Significant reduction in cerebrospinal fluid (CSF) p-tau181. No significant change in CSF Aβ40, Aβ42, or NfL. |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in a preclinical setting.
Experimental Workflow
Protocol 1: Morris Water Maze (MWM)
This test assesses hippocampal-dependent spatial learning and memory.
Materials:
-
Circular pool (120-150 cm in diameter) filled with water made opaque with non-toxic white paint or milk powder.
-
Submerged platform (10 cm in diameter), placed 1 cm below the water surface.
-
Visual cues placed around the room.
-
Video tracking system and software.
Procedure:
-
Habituation (Day 1): Allow each mouse to swim freely in the pool for 60 seconds without the platform to acclimate them to the environment.
-
Acquisition Training (Days 2-5):
-
Conduct 4 trials per day for each mouse.
-
For each trial, gently place the mouse into the water at one of four designated start positions, facing the pool wall.
-
Allow the mouse to swim and find the hidden platform. The maximum trial duration is 60-90 seconds.
-
If the mouse finds the platform, allow it to remain there for 15-20 seconds.
-
If the mouse fails to find the platform within the maximum time, gently guide it to the platform and allow it to stay for 15-20 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial using the video tracking system.
-
-
Probe Trial (Day 6):
-
Remove the platform from the pool.
-
Place each mouse in the pool at a novel start position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located), the number of crossings over the former platform location, and the swim speed.
-
Data Analysis:
-
Acquisition: Analyze the escape latency and path length across training days. A decrease in these parameters indicates learning.
-
Probe Trial: Compare the time spent in the target quadrant to the time spent in other quadrants. A significant preference for the target quadrant indicates spatial memory retention.
Protocol 2: Novel Object Recognition (NOR) Test
This test evaluates recognition memory, which is dependent on the perirhinal cortex and hippocampus.
Materials:
-
Open-field arena (e.g., 40x40x40 cm).
-
Two sets of identical objects (e.g., small plastic toys, metal cubes) that are heavy enough not to be displaced by the mice.
-
A novel object, distinct from the familiar objects in shape, color, and texture.
-
Video recording and analysis software.
Procedure:
-
Habituation (Day 1): Place each mouse in the empty open-field arena for 5-10 minutes to acclimate to the environment.
-
Familiarization/Training Phase (Day 2):
-
Place two identical objects in the arena.
-
Place the mouse in the center of the arena and allow it to explore the objects for 5-10 minutes.
-
Record the time spent exploring each object (sniffing or touching with the nose or forepaws).
-
-
Test Phase (Day 2, after a retention interval of 1-24 hours):
-
Replace one of the familiar objects with a novel object.
-
Place the mouse back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar and the novel object.
-
Data Analysis:
-
Calculate the Discrimination Index (DI) : (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).
-
A positive DI indicates that the mouse remembers the familiar object and prefers to explore the novel one, reflecting intact recognition memory.
Protocol 3: Passive Avoidance Test
This test assesses fear-motivated memory, which involves the amygdala and hippocampus.
Materials:
-
Passive avoidance apparatus with two compartments: a brightly lit "safe" compartment and a dark compartment connected by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.
Procedure:
-
Acquisition/Training Trial:
-
Place the mouse in the lit compartment.
-
After a brief habituation period (e.g., 30-60 seconds), the door to the dark compartment opens.
-
Rodents have a natural tendency to enter the dark compartment.
-
Once the mouse enters the dark compartment with all four paws, the door closes, and a mild, brief foot shock (e.g., 0.3-0.5 mA for 2 seconds) is delivered.
-
Immediately after the shock, remove the mouse and return it to its home cage.
-
-
Retention/Test Trial (24 hours later):
-
Place the mouse back in the lit compartment.
-
Open the door to the dark compartment.
-
Record the latency to enter the dark compartment (step-through latency). The maximum trial duration is typically 300 seconds.
-
Data Analysis:
-
A longer step-through latency in the test trial compared to the training trial indicates that the mouse remembers the aversive stimulus associated with the dark compartment, reflecting memory retention.
Protocol 4: Western Blot for p-ERK1/2 and p-GSK3β
This protocol is for the analysis of key signaling proteins in brain tissue homogenates.
Materials:
-
Hippocampal or cortical tissue from experimental animals.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2, anti-p-GSK3β, anti-total-GSK3β, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate and imaging system.
Procedure:
-
Protein Extraction:
-
Homogenize brain tissue in ice-cold RIPA buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels. Use β-actin as a loading control.
-
Protocol 5: RT-qPCR for BDNF and CREB1
This protocol is for the analysis of gene expression of key synaptic plasticity markers.
Materials:
-
Hippocampal or cortical tissue.
-
TRIzol reagent or other RNA extraction kit.
-
High-Capacity cDNA Reverse Transcription Kit.
-
SYBR Green or TaqMan qPCR Master Mix.
-
Primers for BDNF, CREB1, and a reference gene (e.g., GAPDH, β-actin).
-
qPCR instrument.
Procedure:
-
RNA Extraction:
-
Homogenize brain tissue in TRIzol and extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit.
-
-
qPCR:
-
Set up qPCR reactions containing cDNA, qPCR master mix, and specific primers.
-
Run the qPCR program on a thermal cycler.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.
-
Conclusion
This compound represents a promising therapeutic candidate for cognitive enhancement with a well-defined mechanism of action. The protocols outlined in these application notes provide a robust framework for researchers to investigate the efficacy of this compound and similar compounds in preclinical models of cognitive impairment. By combining behavioral assessments with molecular analyses, a comprehensive understanding of the pro-cognitive effects of this compound can be achieved, paving the way for further drug development and clinical application.
References
Application Notes and Protocols: The Scopolamine-Induced Amnesia Model and the Therapeutic Potential of Ngx-267
For Researchers, Scientists, and Drug Development Professionals
Introduction
The scopolamine-induced amnesia model is a widely utilized preclinical paradigm for investigating cognitive dysfunction, particularly the memory deficits associated with Alzheimer's disease (AD) and other neurological disorders. Scopolamine, a non-selective muscarinic acetylcholine receptor antagonist, induces a temporary state of amnesia by blocking cholinergic neurotransmission, a key pathway implicated in learning and memory.[1][2] This model's key advantage is its ability to create a reversible cognitive deficit, making it an effective tool for screening and evaluating potential cognitive-enhancing therapeutics.
Ngx-267, also known as AF267B, is a selective M1 muscarinic acetylcholine receptor agonist that has shown promise in preclinical models of AD.[3][4] By selectively activating the M1 receptor, this compound aims to enhance cholinergic signaling in brain regions crucial for memory and cognition, such as the hippocampus and cortex.[3] This targeted mechanism of action suggests its potential to counteract the cognitive impairments induced by scopolamine. These application notes provide detailed protocols for utilizing the scopolamine-induced amnesia model and investigating the effects of this compound.
Mechanism of Action: A Tale of Two Cholinergic Ligands
Scopolamine induces cognitive deficits by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), with a particularly strong effect on the M1 receptor subtype, which is densely expressed in the hippocampus and cortex. By blocking the binding of the endogenous neurotransmitter acetylcholine (ACh), scopolamine disrupts downstream signaling pathways essential for synaptic plasticity and memory formation.
Conversely, this compound functions as a selective agonist at the M1 muscarinic receptor. It mimics the action of ACh at this specific receptor subtype, thereby activating the Gq/11 protein-coupled signaling cascade. This activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively. Ultimately, this cascade modulates ion channel activity and gene expression, promoting neuronal excitability and synaptic plasticity, processes that are fundamental for learning and memory.
References
- 1. Rodent model of Alzheimer's disease (AD) â Scopolamine-induced cognitive deficit - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 2. mdpi.com [mdpi.com]
- 3. AF150(S) and AF267B: M1 muscarinic agonists as innovative therapies for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Ngx-267 off-target effects and how to mitigate them
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Ngx-267 and strategies for their mitigation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective agonist for the M1 muscarinic acetylcholine receptor.[1][2][3] Its therapeutic potential, particularly for conditions like Alzheimer's disease, is attributed to the stimulation of M1 receptors, which are crucial for memory and cognitive processes.[1][2] Activation of the M1 receptor by this compound is believed to mimic the action of acetylcholine, a neurotransmitter that is depleted in neurodegenerative diseases. Furthermore, M1 receptor activation has been associated with a reduction in the production of neurotoxic proteins, such as Aβ, and a decrease in tau protein phosphorylation, both of which are hallmarks of Alzheimer's disease.
Q2: What are the known or potential off-target effects of this compound?
While this compound is designed to be a selective M1 agonist, potential off-target effects can arise from interactions with other molecules. Some studies indicate that this compound may also activate M3 and M5 muscarinic receptor subtypes. Additionally, there are reports of this compound having an affinity for dopamine D2 and serotonin 5-HT2B receptors. In clinical studies, observed adverse effects such as excessive sweating, gastrointestinal issues, and increased salivation are characteristic of cholinergic activation and could be due to on-target M1 stimulation or off-target effects on other muscarinic receptors.
Q3: How can I differentiate between on-target and off-target effects in my experiments?
Distinguishing between on-target and off-target effects is a critical step in validating your experimental findings. A multi-faceted approach is recommended:
-
Use a Structurally Unrelated M1 Agonist: If a different M1 agonist with a distinct chemical structure produces the same phenotype, it is more likely to be an on-target effect.
-
Dose-Response Analysis: A clear, dose-dependent effect that correlates with the known potency of this compound for the M1 receptor suggests an on-target mechanism.
-
Rescue Experiments: In a cell-based model, if the observed phenotype can be reversed by introducing a mutant M1 receptor that is resistant to this compound, this provides strong evidence for an on-target effect.
-
Cell Line Counter-Screening: If you observe toxicity, testing this compound on a cell line that does not express the M1 receptor can help determine if the toxicity is due to off-target interactions.
Troubleshooting Guides
Issue 1: Observed cellular phenotype is inconsistent with known M1 receptor signaling.
-
Possible Cause: The observed phenotype may be a result of this compound interacting with unintended off-targets.
-
Troubleshooting Steps:
-
Validate with a Secondary Agonist:
-
Protocol: Treat your experimental system with a structurally distinct M1 agonist.
-
Expected Outcome: If the phenotype is not replicated, it is likely an off-target effect of this compound.
-
-
Perform a Dose-Response Curve:
-
Protocol: Test a wide range of this compound concentrations in your assay.
-
Expected Outcome: An on-target effect should correlate with the known EC50 of this compound for the M1 receptor. A significant deviation may suggest off-target activity.
-
-
Conduct a Rescue Experiment:
-
Protocol: In a cell line model, transfect cells with a mutant M1 receptor that has reduced affinity for this compound.
-
Expected Outcome: If the phenotype is reversed in cells expressing the mutant receptor, this supports an on-target mechanism.
-
-
Issue 2: High levels of cellular toxicity are observed at effective concentrations.
-
Possible Cause: this compound may be interacting with off-targets that regulate essential cellular pathways, leading to toxicity.
-
Troubleshooting Steps:
-
Optimize this compound Concentration:
-
Protocol: Determine the minimal concentration of this compound required for M1 receptor activation in your system. Use concentrations at or slightly above the EC50 for the M1 receptor to minimize engaging lower-affinity off-targets.
-
-
Profile for Off-Target Liabilities:
-
Protocol: Submit this compound for screening against a broad panel of receptors and kinases, particularly focusing on muscarinic receptor subtypes, dopamine D2, and serotonin 5-HT2B receptors.
-
Expected Outcome: This can identify potential off-targets responsible for the observed toxicity.
-
-
Use a More Selective M1 Agonist:
-
Protocol: Consult scientific literature and chemical probe databases to identify alternative M1 agonists with a more well-defined selectivity profile.
-
Expected Outcome: A more selective compound should exhibit the desired on-target effects with reduced toxicity.
-
-
Data Presentation
Table 1: Hypothetical Off-Target Binding Profile of this compound
| Target | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Potential Physiological Effect |
| M1 Receptor (On-Target) | 5 | 15 | Cognitive Enhancement |
| M2 Receptor | 500 | >1000 | Bradycardia |
| M3 Receptor | 250 | 400 | Increased Salivation, GI Motility |
| M4 Receptor | 800 | >1000 | - |
| M5 Receptor | 300 | 500 | Vasodilation |
| Dopamine D2 Receptor | 1500 | >5000 | - |
| Serotonin 5-HT2B Receptor | 900 | >2000 | - |
Table 2: Troubleshooting Cellular Toxicity with this compound
| Experimental Condition | Cell Viability (%) | M1 Receptor Activation (Fold Change) | Interpretation |
| Vehicle Control | 100 | 1 | Baseline |
| This compound (10 nM) | 95 | 5 | On-target activity with minimal toxicity |
| This compound (100 nM) | 70 | 10 | On-target activity with moderate toxicity |
| This compound (1 µM) | 40 | 12 | Significant toxicity, likely due to off-target effects |
| Structurally Unrelated M1 Agonist (100 nM) | 92 | 9 | On-target activity with low toxicity |
| This compound (100 nM) + M1 Receptor Knockout Cells | 72 | N/A | Toxicity persists, suggesting off-target mechanism |
Experimental Protocols
Protocol 1: Assessing Off-Target Liability via Receptor Screening Panel
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Assay Submission: Submit the compound to a commercial vendor or a core facility that offers a broad receptor screening panel (e.g., a panel including muscarinic, dopaminergic, and serotonergic receptors).
-
Data Analysis: Analyze the binding data (usually expressed as % inhibition at a fixed concentration, e.g., 10 µM). For any significant "hits" (e.g., >50% inhibition), follow up with dose-response curves to determine the binding affinity (Ki).
-
Functional Assays: For confirmed off-target binding interactions, perform functional assays (e.g., calcium mobilization, cAMP accumulation) to determine if this compound acts as an agonist or antagonist at these targets and to quantify its potency (EC50 or IC50).
Protocol 2: Validating On-Target Effects using a Rescue Experiment
-
Cell Line Selection: Use a cell line that endogenously expresses the M1 receptor and exhibits a quantifiable phenotype upon treatment with this compound.
-
Mutagenesis: Create a point mutation in the M1 receptor gene that is predicted to reduce the binding of this compound without affecting the receptor's basal activity.
-
Transfection: Transfect the M1 receptor-knockout version of your cell line with either the wild-type M1 receptor or the mutant M1 receptor.
-
Treatment and Analysis: Treat both cell lines (wild-type rescue and mutant rescue) with a range of this compound concentrations.
-
Interpretation: If the phenotype is observed in the wild-type rescue cells but is significantly attenuated or absent in the mutant rescue cells, this confirms an on-target effect.
Visualizations
Caption: M1 Muscarinic Receptor Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for Troubleshooting Off-Target Effects.
References
Improving the solubility of Ngx-267 for experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of Ngx-267 in experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges, with a focus on improving solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective agonist for the M1 muscarinic acetylcholine receptor (M1 mAChR).[1][2][3] Its primary mechanism of action involves stimulating these receptors, which are crucial for memory and cognitive processes.[1][3] Activation of M1 receptors by this compound can also modulate the processing of amyloid precursor protein (APP) and reduce the hyperphosphorylation of tau protein, both of which are pathological hallmarks of Alzheimer's disease.
Q2: What are the basic chemical properties of this compound?
| Property | Value |
| Molecular Formula | C₁₀H₁₈N₂OS |
| Molecular Weight | 214.33 g/mol |
| Appearance | Solid (specific form may vary) |
| Synonyms | AF-267B, NGX267 |
Q3: In which solvents is this compound soluble?
While specific quantitative solubility data in common organic solvents is not widely published, this compound can be dissolved in aqueous acidic solutions. A detailed protocol for this is provided in the Experimental Protocols section. Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent capable of dissolving a wide range of compounds and can be used to prepare stock solutions.
Troubleshooting Guide: Solubility Issues
Problem: I am having difficulty dissolving this compound.
-
Initial Assessment: First, confirm the recommended solvent and concentration from the supplier's datasheet, if available. Solubility can be influenced by the specific crystalline form of the compound.
-
Solution 1: Use an Aqueous Acidic Solution. As documented in patent literature, this compound can be effectively dissolved in an aqueous solution with the addition of hydrochloric acid (HCl). This method is suitable for preparing solutions for many in vitro and in vivo applications. Please refer to the detailed protocol below.
-
Solution 2: Prepare a Concentrated Stock in DMSO. For many in vitro experiments, preparing a high-concentration stock solution in an organic solvent like DMSO is common practice.
-
General Protocol for DMSO:
-
Start by adding a small volume of DMSO to a pre-weighed amount of this compound.
-
Vortex or sonicate the mixture to aid dissolution. Gentle heating may also be applied, but be cautious as it can affect compound stability.
-
Gradually add more DMSO until the desired concentration is reached.
-
For cell culture experiments, ensure the final concentration of DMSO in the media is low (typically <0.1%) to avoid solvent-induced toxicity.
-
-
-
Problem: My this compound solution is cloudy or has precipitated after dilution.
-
Cause: This often occurs when a concentrated organic stock solution (e.g., in DMSO) is diluted into an aqueous buffer or cell culture medium where the compound is less soluble.
-
Troubleshooting Steps:
-
Increase the Volume of the Aqueous Medium: Dilute the stock solution into a larger volume of the aqueous buffer to lower the final concentration of this compound.
-
Modify the Dilution Method: Instead of adding the aqueous buffer to the DMSO stock, try adding the DMSO stock dropwise to the vortexing aqueous buffer.
-
Use a Surfactant: For some applications, a small amount of a biocompatible surfactant (e.g., Tween-20) can help maintain solubility in aqueous solutions.
-
Consider the Aqueous Dissolution Protocol: If precipitation persists, the aqueous acidic dissolution method may be more suitable for your experimental needs.
-
-
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution of this compound
This protocol is adapted from patent literature describing the dissolution of this compound (referred to as NSC001).
-
To 1 mg of this compound, add 46 µL of sterile water.
-
Add 4.66 µL of 1N HCl to the mixture.
-
Vortex the solution thoroughly for several seconds.
-
Add another 46 µL of sterile water to the solution.
-
Vortex again until the solid is completely dissolved, resulting in a clear solution. This will yield a 0.01 M solution.
Visualizing this compound's Mechanism of Action
This compound Signaling Pathway
This compound, as an M1 muscarinic receptor agonist, initiates a signaling cascade that has potential therapeutic effects in Alzheimer's disease. The diagram below illustrates the key steps in this pathway.
M1 receptor signaling cascade initiated by this compound.
Experimental Workflow for Solubility Testing
The following diagram outlines a logical workflow for assessing the solubility of this compound.
A logical workflow for testing this compound solubility.
References
Long-term stability of Ngx-267 in solution
This technical support center provides guidance on the long-term stability of Ngx-267 in solution for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: The stability of this compound is dependent on whether it is in solid form or in solution. For optimal long-term stability, it is crucial to adhere to the recommended storage conditions.
Data Summary: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Data sourced from MedchemExpress.com.[1]
Q2: How should I prepare a stock solution of this compound?
Q3: What are the potential signs of this compound degradation in my solution?
A3: Visual signs of degradation can include a change in the color or clarity of the solution. However, chemical degradation often occurs without any visible changes. The most reliable way to assess the stability of your this compound solution is through analytical methods such as High-Performance Liquid Chromatography (HPLC), which can separate and quantify the parent compound and any degradation products.
Q4: Are there any known incompatibilities of this compound with common laboratory reagents?
A4: Specific incompatibility data for this compound is not widely published. However, based on its chemical structure, which includes a thioether and a lactam, it is advisable to be cautious when using strong oxidizing agents or highly acidic or basic conditions, as these could potentially lead to degradation.
Troubleshooting Guides
Issue 1: I am seeing unexpected or inconsistent results in my experiments using a previously prepared this compound solution.
This could be an indication that your this compound solution has degraded.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that your solution has been stored at the recommended temperature and for a duration within the stability guidelines.
-
Prepare a Fresh Solution: Prepare a new stock solution from solid this compound powder.
-
Analytical Verification (Recommended): If possible, analyze both the old and new solutions using HPLC to check for the presence of degradation products and to quantify the concentration of intact this compound.
-
Perform a Control Experiment: Repeat a key experiment using the freshly prepared solution and compare the results to those obtained with the older solution.
-
Potential Degradation Pathways
While specific degradation pathways for this compound have not been detailed in the public domain, we can hypothesize potential routes of degradation based on its chemical structure. The molecule contains a lactam (a cyclic amide) and a thioether group, which can be susceptible to certain chemical reactions.
-
Hydrolysis: The lactam ring could be susceptible to hydrolysis, especially under strongly acidic or basic conditions, which would open the ring structure.
-
Oxidation: The thioether group can be oxidized to a sulfoxide and then to a sulfone, particularly in the presence of oxidizing agents.
Experimental Protocols
Protocol: General Stability Assessment of this compound in an Aqueous Solution using HPLC
This protocol provides a general framework for researchers to assess the stability of their own this compound solutions.
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 10 mM).
-
Dilute the stock solution to the desired final concentration in your aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).
-
-
Incubation Conditions:
-
Aliquot the solution into several vials.
-
Store the vials under different conditions that you want to test (e.g., 4°C, room temperature, 37°C).
-
Include a control group stored at -80°C, where the compound is expected to be most stable.
-
For photostability testing, expose some vials to a controlled light source while wrapping control vials in aluminum foil.
-
-
Time Points:
-
Define the time points for analysis (e.g., 0, 24, 48, 72 hours, and 1 week).
-
-
HPLC Analysis:
-
At each time point, take a sample from each condition.
-
Analyze the samples using a suitable HPLC method. A reverse-phase C18 column with a gradient elution of water and acetonitrile (both containing a small amount of a modifier like formic acid or trifluoroacetic acid) is a common starting point for small molecule analysis.
-
Use a UV detector set to a wavelength where this compound has maximum absorbance.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (T=0).
-
The percentage remaining can be calculated as: (Peak Area at Time X / Peak Area at Time 0) * 100.
-
Plot the percentage of this compound remaining versus time for each condition.
-
References
Optimizing Ngx-267 dosage to minimize adverse effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Ngx-267 dosage and managing adverse effects during pre-clinical and clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective M1 muscarinic acetylcholine receptor (mAChR) agonist.[1][2][3] The M1 receptor plays a crucial role in memory and cognitive processing.[1][4] By stimulating M1 receptors, this compound mimics the action of acetylcholine, a neurotransmitter essential for cognitive function that is depleted in neurodegenerative diseases like Alzheimer's. Activation of the M1 receptor has been shown to decrease the production of amyloid-beta (Aβ) peptides and reduce the phosphorylation of tau protein, both of which are pathological hallmarks of Alzheimer's disease.
Q2: What are the most common adverse effects observed with this compound?
A2: The most frequently reported adverse effects are characteristic of cholinergic stimulation and appear to be dose-dependent. These include:
-
Headache
-
Salivary hypersecretion (excessive salivation)
-
Hyperhidrosis (excessive sweating)
-
Gastrointestinal issues, such as abdominal discomfort and dysgeusia (distorted sense of taste)
In a Phase I study with healthy elderly subjects, the maximum tolerated single oral dose was determined to be 20 mg.
Q3: What are the known drug interactions with this compound?
A3: Co-administration of this compound with other drugs can potentially alter its efficacy or increase the risk of adverse effects. The risk of adverse effects may be increased when this compound is combined with other cholinergic agents such as Donepezil and Galantamine. Conversely, the therapeutic efficacy of this compound can be diminished when used in combination with certain aminoglycoside antibiotics like Gentamicin and Kanamycin.
Troubleshooting Guides
Issue 1: Excessive Cholinergic Adverse Effects (Salivation, Sweating)
-
Problem: Researchers observe excessive salivation, sweating, or gastrointestinal discomfort in animal models or human subjects.
-
Cause: These are common dose-dependent side effects resulting from the stimulation of peripheral muscarinic receptors.
-
Solution:
-
Dose Reduction: The most straightforward approach is to lower the dose of this compound. A dose-response study is recommended to identify the minimum effective dose with an acceptable side-effect profile.
-
Dose Titration: Initiate dosing at a low level and gradually increase to the target dose over several days. This allows for the development of tolerance to the peripheral cholinergic effects.
-
Co-administration with a Peripherally-acting Anticholinergic: If dose reduction is not feasible due to efficacy concerns, consider the co-administration of a peripherally restricted muscarinic antagonist. This can mitigate peripheral side effects without impacting the central nervous system effects of this compound. Careful selection and dose-finding for the anticholinergic agent are critical.
-
Issue 2: Lack of Efficacy at a Given Dose
-
Problem: The expected therapeutic effect of this compound is not observed at the administered dose.
-
Cause: The dose may be too low, or there may be confounding factors in the experimental setup.
-
Solution:
-
Dose Escalation: Gradually increase the dose of this compound while carefully monitoring for adverse effects. Refer to the table below for dose ranges tested in clinical trials.
-
Pharmacokinetic Analysis: If possible, measure the plasma and/or cerebrospinal fluid (CSF) concentrations of this compound to ensure adequate exposure.
-
Review Experimental Protocol: Scrutinize the experimental design for any factors that might interfere with the action of this compound.
-
Data Presentation
Table 1: Summary of this compound Dosages Used in Clinical Trials
| Study Population | Dose Range | Key Findings | Reference |
| Healthy Male Volunteers (Single Dose) | 1, 2.5, 5, 10, 15, 25, 35, 45 mg | Maximum tolerated single dose was 35 mg. | |
| Healthy Male Volunteers (Multiple Dose) | 10, 20, 30, 35 mg (once-daily for four days) | Well-tolerated with evidence of cholinergic stimulation. | |
| Healthy Elderly Volunteers (Single Dose) | Up to 15 mg | Well-tolerated with evidence of cholinergic activation. | |
| Healthy Elderly Subjects (Single Dose) | Up to 20 mg | Maximum tolerated oral dose was determined to be 20 mg. | |
| Patients with Xerostomia (Sjögren's Syndrome) | 10, 15, 20 mg (single dose) | Increased salivary flow; adverse events were dose-related. |
Experimental Protocols
Protocol 1: Dose-Response Study to Determine Efficacy and Adverse Effect Profile
-
Objective: To identify the optimal dose range of this compound that maximizes therapeutic efficacy while minimizing adverse effects.
-
Methodology:
-
Animal Studies:
-
Select a relevant animal model for the disease indication (e.g., 3xTg-AD mice for Alzheimer's disease).
-
Divide animals into multiple groups, including a vehicle control group and at least 3-4 dose groups of this compound (e.g., 1, 3, 10, 30 mg/kg).
-
Administer this compound or vehicle for a predetermined duration.
-
Monitor for behavioral changes relevant to the disease model (e.g., Morris water maze for cognitive function).
-
Concurrently, observe and quantify cholinergic side effects (e.g., measure salivary flow, observe for signs of gastrointestinal distress).
-
At the end of the study, collect tissue samples for biomarker analysis (e.g., Aβ and tau levels in the brain).
-
-
In Vitro Studies:
-
Utilize cell lines expressing the M1 receptor (e.g., PC12M1 cells).
-
Treat cells with a range of this compound concentrations.
-
Measure downstream signaling events (e.g., ERK1/2 phosphorylation, PKC activation).
-
Assess effects on amyloid precursor protein (APP) processing (e.g., levels of sAPPα and Aβ).
-
-
Mandatory Visualization
Caption: this compound M1 receptor signaling pathway.
Caption: Experimental workflow for dose optimization.
References
Dealing with gastrointestinal issues from Ngx-267
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter gastrointestinal issues during experiments with Ngx-267.
Frequently Asked Questions (FAQs)
Q1: What are the known gastrointestinal side effects of this compound?
A1: Based on Phase I and II clinical studies, this compound is generally well-tolerated, but gastrointestinal (GI) issues have been reported as adverse events. These are typically mild to moderate in severity and can include general gastrointestinal complaints.[1] Salivary hypersecretion and sweating have also been noted.[1]
Q2: What is the mechanism behind this compound-induced gastrointestinal issues?
A2: this compound is a selective M1 muscarinic acetylcholine receptor agonist. Muscarinic receptors, particularly the M2 and M3 subtypes, are prevalent in the smooth muscle of the gastrointestinal tract.[2][3] Activation of these receptors by an agonist like this compound is known to increase smooth muscle contraction, which can alter gastrointestinal motility and lead to the observed side effects.
Q3: Are the gastrointestinal side effects of this compound dose-dependent?
A3: Yes, the frequency of adverse events, including gastrointestinal complaints, has been observed to be dose-related.[1] A Phase II study in patients with Sjögren's syndrome noted that the 20 mg dose group reported the highest number of adverse events. In a study with healthy male subjects, a single oral dose of 35 mg was determined to be the maximally tolerated dose, with 8 out of 10 subjects reporting adverse events.
Q4: Have other M1 muscarinic agonists shown similar gastrointestinal side effects?
A4: Yes, other M1 muscarinic agonists have been associated with gastrointestinal side effects. For instance, AF102B, another compound in this class, failed in clinical trials due to such adverse events. This suggests that gastrointestinal issues are a potential class effect of M1 muscarinic agonists.
Troubleshooting Guides
This section provides guidance on how to manage and troubleshoot gastrointestinal issues observed in experimental subjects.
Issue 1: Subject exhibits signs of excessive salivation.
-
Potential Cause: Overstimulation of muscarinic receptors in the salivary glands.
-
Troubleshooting Steps:
-
Monitor Fluid Intake: Ensure the subject has adequate access to water to prevent any potential dehydration, although this is unlikely with salivation alone.
-
Dose Adjustment: Consider reducing the dose of this compound in subsequent experiments to see if the effect is mitigated, as adverse events are dose-related.
-
Record and Quantify: If possible, quantify the extent of salivation to establish a clear dose-response relationship.
-
Issue 2: Subject displays symptoms of gastrointestinal distress (e.g., abdominal cramping, diarrhea).
-
Potential Cause: Increased contractility of the gastrointestinal smooth muscle due to M2 and M3 receptor activation.
-
Troubleshooting Steps:
-
Symptomatic Management: Depending on the experimental protocol and ethical guidelines, consider supportive care to alleviate symptoms.
-
Dose Reduction: The most direct approach to mitigate these effects is to lower the dose of this compound in future experiments.
-
Dietary Modification: If applicable to the study design, providing a meal before or with the administration of this compound may help to reduce direct irritation of the gastric mucosa.
-
Pharmacological Intervention (for preclinical studies): In some experimental designs, co-administration of a peripherally-restricted muscarinic antagonist could be considered to counteract the peripheral effects of this compound, though this would need careful consideration based on the scientific goals.
-
Data Presentation
Table 1: Incidence of Adverse Events with this compound in a Phase II Study
| Dose Group | Number of Subjects Reporting Adverse Events | Most Common Adverse Events |
| Placebo | Not specified, but events occurred | Headache, Sweating, GI Complaints |
| 10 mg | Not specified, but events occurred | Headache, Sweating, GI Complaints |
| 15 mg | Not specified, but events occurred | Headache, Sweating, GI Complaints |
| 20 mg | Highest number of events reported | Headache, Sweating, GI Complaints |
Data from a study in patients with Sjögren's syndrome.
Table 2: Tolerability of a Single Oral Dose of this compound in Healthy Males
| Dose | Number of Subjects with Adverse Events | Total Number of Subjects |
| 35 mg | 8 | 10 |
This dose was estimated to be the maximally tolerated dose.
Experimental Protocols
Protocol 1: Assessment of Gastrointestinal Transit using the Charcoal Meal Test in Mice
This protocol is designed to evaluate the effect of this compound on in vivo intestinal motility.
Materials:
-
This compound
-
Vehicle control (e.g., saline, distilled water)
-
Charcoal meal suspension (e.g., 5-10% activated charcoal in 5-10% gum arabic or methylcellulose)
-
Oral gavage needles
-
Dissection tools
-
Ruler
Procedure:
-
Animal Preparation: Fast mice for 3-6 hours before the experiment, with free access to water.
-
Drug Administration: Administer this compound or vehicle control orally or via the desired route to different groups of mice.
-
Charcoal Meal Administration: After a predetermined time following drug administration (e.g., 30-60 minutes), orally administer 0.2-0.3 mL of the charcoal meal suspension to each mouse.
-
Observation Period: After charcoal administration, wait for a set period (e.g., 20-30 minutes).
-
Euthanasia and Dissection: Humanely euthanize the mice and carefully dissect the small intestine from the pyloric sphincter to the cecum.
-
Measurement: Lay the intestine flat on a surface without stretching and measure the total length. Also, measure the distance traveled by the charcoal front from the pylorus.
-
Calculation: Calculate the intestinal transit as a percentage: (Distance traveled by charcoal / Total length of small intestine) x 100.
-
Analysis: Compare the intestinal transit percentages between the this compound-treated groups and the vehicle control group.
Protocol 2: In Vitro Assessment of Smooth Muscle Contraction using an Isolated Organ Bath
This protocol allows for the direct measurement of the contractile effect of this compound on isolated intestinal tissue.
Materials:
-
This compound
-
Physiological salt solution (PSS), e.g., Krebs-Henseleit solution
-
Carbogen gas (95% O2, 5% CO2)
-
Isolated organ bath system with force transducers
-
Dissection tools
-
Suture thread
Procedure:
-
Tissue Preparation: Humanely euthanize a rat or guinea pig and dissect a segment of the ileum or colon. Place the tissue immediately in ice-cold, carbogen-aerated PSS.
-
Mounting the Tissue: Cut the intestinal segment into smaller pieces (e.g., 2-3 cm). Tie one end to a fixed hook in the organ bath chamber and the other end to a force transducer.
-
Equilibration: Fill the organ bath with PSS maintained at 37°C and continuously bubble with carbogen. Allow the tissue to equilibrate for at least 60 minutes under a slight resting tension (e.g., 1 gram), washing the tissue with fresh PSS every 15-20 minutes.
-
Drug Administration: Prepare a stock solution of this compound. Add cumulative concentrations of this compound to the organ bath to generate a concentration-response curve. Allow the tissue to respond to each concentration until a stable contraction is observed.
-
Data Recording: Record the isometric contractions using a data acquisition system.
-
Analysis: Analyze the concentration-response curve to determine the potency (EC50) and efficacy (Emax) of this compound in inducing smooth muscle contraction.
Mandatory Visualizations
Caption: Signaling pathway of this compound leading to smooth muscle contraction.
References
Interpreting unexpected outcomes in Ngx-267 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ngx-267, a selective M1 muscarinic acetylcholine receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective agonist for the M1 muscarinic acetylcholine receptor.[1][2] Its mechanism of action involves the stimulation of M1 receptors, which are predominantly expressed in the central nervous system and are involved in cognitive processes like memory and learning.[1][3] Activation of M1 receptors by this compound is believed to modulate downstream signaling pathways that can lead to a reduction in the production of amyloid-beta (Aβ) peptides and a decrease in the hyperphosphorylation of tau protein, both of which are pathological hallmarks of Alzheimer's disease.[1]
Q2: What are the potential therapeutic applications of this compound?
A2: this compound has been investigated for several therapeutic applications, including the treatment of cognitive impairment associated with Alzheimer's disease and schizophrenia. Additionally, it has shown efficacy in treating xerostomia (dry mouth) in patients with Sjögren's syndrome.
Q3: What are the known side effects of this compound observed in clinical trials?
A3: Clinical trials have shown that this compound is generally well-tolerated. The most commonly reported adverse events are related to cholinergic stimulation and are typically mild to moderate in severity. These can include increased salivary flow, and gastrointestinal complaints. The frequency of adverse events appears to be dose-dependent.
Troubleshooting Guides for Unexpected Outcomes
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Inconsistent or lower-than-expected potency in in vitro functional assays (e.g., calcium mobilization).
-
Question: We are observing variable EC50 values for this compound in our calcium mobilization assays using a CHO cell line stably expressing the human M1 receptor. What could be the cause, and how can we troubleshoot this?
-
Answer:
Potential Causes:
-
Cell Health and Passage Number: High passage numbers can lead to genetic drift and altered receptor expression levels or signaling efficiency.
-
Assay Conditions: Suboptimal concentrations of reagents, incubation times, or buffer composition can affect the cellular response.
-
Compound Stability: this compound may degrade in the assay medium over time, leading to reduced potency.
-
Reagent Variability: Inconsistent lots of serum, media, or other reagents can introduce variability.
Troubleshooting Steps:
-
Cell Line Maintenance:
-
Use cells with a consistent and low passage number for all experiments.
-
Regularly verify M1 receptor expression levels using techniques like radioligand binding or western blot.
-
Ensure high cell viability (>95%) before seeding for an assay.
-
-
Assay Optimization:
-
Perform a thorough optimization of assay parameters, including cell seeding density, dye loading time, and agonist incubation time.
-
Ensure the assay buffer has the appropriate pH and ionic concentrations.
-
-
Compound Handling:
-
Prepare fresh dilutions of this compound for each experiment from a frozen stock.
-
Assess the stability of this compound in your specific assay medium and conditions.
-
-
Quality Control:
-
Use a qualified lot of a reference M1 agonist (e.g., carbachol) in parallel to monitor assay performance and consistency.
-
Maintain detailed records of all reagent lot numbers.
-
Logical Workflow for Troubleshooting Inconsistent Potency:
Troubleshooting workflow for inconsistent in vitro potency. -
Issue 2: Unexpected lack of effect on amyloid precursor protein (APP) processing in neuronal cell culture.
-
Question: We are treating a human neuroblastoma cell line with this compound but are not observing the expected decrease in secreted Aβ42 levels. What could be the reason for this?
-
Answer:
Potential Causes:
-
Low M1 Receptor Expression: The neuronal cell line used may have low endogenous expression of the M1 muscarinic receptor.
-
Suboptimal this compound Concentration or Treatment Duration: The concentration of this compound may be too low, or the treatment duration too short to induce a measurable change in APP processing.
-
Cellular Model System: The specific signaling pathways linking M1 receptor activation to APP processing may not be fully functional in the chosen cell line.
-
Assay Sensitivity: The ELISA or western blot method used to detect Aβ42 may not be sensitive enough to detect subtle changes.
Troubleshooting Steps:
-
Characterize Your Cell Line:
-
Confirm M1 receptor expression at both the mRNA (RT-qPCR) and protein (western blot) level.
-
Consider using a cell line known to express functional M1 receptors or a transfected cell line.
-
-
Dose-Response and Time-Course Experiments:
-
Perform a dose-response study with a wide range of this compound concentrations.
-
Conduct a time-course experiment to determine the optimal treatment duration for observing effects on APP processing.
-
-
Positive Controls:
-
Use a known modulator of APP processing (e.g., a BACE1 inhibitor) as a positive control to validate your assay system.
-
-
Assay Validation:
-
Ensure your Aβ42 detection assay is properly validated with appropriate standards and controls.
-
Consider using a more sensitive detection method if necessary.
-
Signaling Pathway from M1 Activation to Altered APP Processing:
Simplified M1 receptor signaling pathway influencing APP processing. -
Data from Clinical Trials
The following tables summarize key quantitative data from clinical trials involving this compound.
Table 1: Overview of Selected this compound Clinical Trials
| Phase | Indication | Number of Participants | Dosage Range | Primary Outcome | Reference |
| Phase I | Healthy Volunteers | 90 | 10, 20, 30, 35 mg (multiple doses) | Safety and tolerability | |
| Phase I | Healthy Elderly Volunteers | 26 | Up to 15 mg (single ascending dose) | Safety and tolerability | |
| Phase II | Xerostomia in Sjögren's Syndrome | 26 | 10, 15, 20 mg | Increase in salivary flow |
Table 2: Adverse Events in Phase II Xerostomia Trial
| Adverse Event Category | Placebo | 10 mg this compound | 15 mg this compound | 20 mg this compound |
| Gastrointestinal Complaints | Few reports | Few reports | Few reports | Few reports |
| Excessive Sweating | Few reports | Low incidence | Low incidence | Higher incidence |
| Overall Adverse Events | Present | Dose-ordered increase | Dose-ordered increase | Highest frequency |
| Data synthesized from qualitative descriptions in the source material. |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay for M1 Receptor Activation
Objective: To determine the potency (EC50) of this compound in activating the M1 muscarinic receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human M1 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
This compound and a reference M1 agonist (e.g., carbachol).
-
Fluorescence plate reader with kinetic reading capability.
Procedure:
-
Cell Preparation: Seed the M1-expressing cells in a 96-well, black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and add the dye loading solution containing the calcium-sensitive dye. Incubate according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Compound Addition: Prepare serial dilutions of this compound and the reference agonist in the assay buffer.
-
Fluorescence Measurement: Place the cell plate in the fluorescence plate reader. Establish a stable baseline fluorescence reading for 10-20 seconds, then add the agonist compounds. Continue recording the fluorescence intensity for at least 60-120 seconds to capture the peak response.
-
Data Analysis: Calculate the peak fluorescence response for each well. Plot the response against the agonist concentration to generate a dose-response curve and determine the EC50 value.
Experimental Workflow for Calcium Mobilization Assay:
Protocol 2: Western Blot for Phosphorylated ERK (p-ERK)
Objective: To assess the activation of the MAPK/ERK signaling pathway downstream of M1 receptor stimulation by this compound.
Materials:
-
Cells expressing the M1 receptor.
-
Serum-free medium.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Culture and Serum Starvation: Plate cells and grow to 70-80% confluency. Serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation.
-
This compound Stimulation: Treat the cells with various concentrations of this compound for a predetermined time (e.g., 5-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and block with 5% BSA or non-fat milk.
-
Antibody Incubation: Incubate the membrane with the primary antibody against p-ERK overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK to confirm equal protein loading.
-
Data Analysis: Quantify the band intensities and express the p-ERK signal as a ratio to the total ERK signal.
Protocol 3: Analysis of Secreted Amyloid-Beta (Aβ)
Objective: To measure the effect of this compound on the secretion of Aβ40 and Aβ42 from neuronal cells.
Materials:
-
Neuronal cell line (e.g., human neuroblastoma BE(2)-M17).
-
Cell culture medium.
-
This compound.
-
ELISA kits for human Aβ40 and Aβ42.
Procedure:
-
Cell Culture: Plate neuronal cells and allow them to adhere and grow.
-
This compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Conditioned Media Collection: After the desired treatment period (e.g., 24-48 hours), collect the conditioned media from the cells.
-
Sample Preparation: Centrifuge the conditioned media to remove any cellular debris.
-
ELISA: Perform the Aβ40 and Aβ42 ELISAs on the conditioned media according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentrations of Aβ40 and Aβ42 in each sample based on the standard curve. Normalize the Aβ levels to the total protein content of the corresponding cell lysates if desired. Compare the Aβ levels in the this compound-treated samples to the vehicle-treated controls.
References
Validation & Comparative
A Comparative Guide to M1 Receptor Activation: NGX-267 versus Cevimeline
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of NGX-267 and Cevimeline, two muscarinic M1 receptor agonists. This analysis is based on available preclinical and clinical data to delineate their pharmacological profiles and potential therapeutic applications.
Introduction
Muscarinic M1 acetylcholine receptors are pivotal in mediating cholinergic neurotransmission in the central nervous system, playing a crucial role in cognitive functions such as learning and memory. The degeneration of cholinergic neurons and subsequent decline in acetylcholine levels are well-established hallmarks of Alzheimer's disease. Consequently, direct-acting M1 receptor agonists have emerged as a promising therapeutic strategy. This guide focuses on a comparative analysis of two such agonists: this compound, an investigational drug, and Cevimeline, an approved medication for Sjögren's syndrome with potential applications in neurodegenerative disorders.
Overview of this compound and Cevimeline
This compound , also known as AF267B or NSC001, is a selective M1 muscarinic acetylcholine receptor agonist that has been investigated for the treatment of Alzheimer's disease and cognitive impairment in schizophrenia.[1][2][3] Preclinical studies suggest that this compound may not only improve symptoms but also possess disease-modifying properties by reducing the production of amyloid-beta (Aβ) peptides and tau protein phosphorylation, key pathological features of Alzheimer's disease.[2][4]
Cevimeline , marketed as Evoxac®, is a muscarinic agonist with a high affinity for M1 and M3 receptors. It is currently approved for the treatment of dry mouth (xerostomia) in patients with Sjögren's syndrome. Its ability to stimulate M1 receptors has also led to its investigation as a potential treatment for cognitive deficits in Alzheimer's disease.
Comparative Pharmacodynamics
Data Presentation
| Parameter | This compound (AF267B) | Cevimeline | Reference |
| M1 Receptor Binding Affinity (Ki) | Data not available | Data not available | |
| M1 Receptor Functional Activity (EC50) | Data not available | 0.023 µM | |
| M2 Receptor Functional Activity (EC50) | Data not available | 1.04 µM | |
| M3 Receptor Functional Activity (EC50) | Data not available | 0.048 µM | |
| M4 Receptor Functional Activity (EC50) | Data not available | 1.31 µM | |
| M5 Receptor Functional Activity (EC50) | Data not available | 0.063 µM |
Note: The lack of publicly available, direct comparative data for this compound limits a comprehensive quantitative comparison. The provided data for Cevimeline is derived from a study by Heinrich et al. and demonstrates its potency at the M1 receptor.
Mechanism of Action and Signaling Pathways
Both this compound and Cevimeline are orthosteric agonists, meaning they bind to the same site as the endogenous ligand, acetylcholine, on the M1 muscarinic receptor. Activation of the M1 receptor, a Gq-protein coupled receptor (GPCR), initiates a downstream signaling cascade.
M1 Receptor Signaling Pathway
Caption: M1 Receptor Signaling Pathway.
Upon binding of this compound or Cevimeline to the M1 receptor, the Gq protein is activated, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These signaling events lead to various downstream cellular responses, including modulation of neuronal excitability and synaptic plasticity, which are thought to underlie the pro-cognitive effects of M1 agonists. Furthermore, M1 receptor activation has been linked to the non-amyloidogenic processing of amyloid precursor protein (APP), potentially reducing the production of neurotoxic Aβ peptides.
Experimental Protocols
The quantitative data presented in this guide are typically generated using standardized in vitro pharmacological assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Caption: Radioligand Binding Assay Workflow.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target muscarinic receptor subtype are isolated.
-
Competitive Binding: A fixed concentration of a radiolabeled ligand (e.g., [³H]-N-methylscopolamine) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound or Cevimeline).
-
Separation: The bound radioligand is separated from the free radioligand by rapid filtration.
-
Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.
Functional Assays (e.g., Calcium Mobilization Assay)
These assays measure the functional consequence of receptor activation, such as the mobilization of intracellular calcium, to determine the potency (EC50) and efficacy of an agonist.
Caption: Calcium Mobilization Assay Workflow.
Methodology:
-
Cell Culture: Cells stably or transiently expressing the M1 receptor are cultured.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Agonist Stimulation: The cells are stimulated with various concentrations of the test agonist (this compound or Cevimeline).
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured by detecting the change in fluorescence intensity using a plate reader or fluorescence microscope.
-
Data Analysis: A dose-response curve is generated by plotting the fluorescence response against the agonist concentration, from which the EC50 value (the concentration of agonist that produces 50% of the maximal response) is calculated.
Conclusion
Both this compound and Cevimeline are promising M1 muscarinic receptor agonists with the potential to address the cognitive decline associated with neurodegenerative diseases like Alzheimer's. Cevimeline has established efficacy in treating Sjögren's syndrome and shows potent M1 receptor activity. This compound is highlighted for its selectivity and potential disease-modifying effects, although comprehensive, publicly available quantitative data on its receptor binding and functional profile is currently limited.
Further head-to-head comparative studies are necessary to fully elucidate the relative potencies, selectivities, and therapeutic potentials of these two compounds. The availability of detailed experimental data from such studies will be crucial for guiding future drug development efforts targeting the M1 muscarinic receptor.
References
Head-to-Head Comparison: Ngx-267 and Sabcomeline in the Pursuit of M1 Receptor Agonism for Neurodegenerative Disorders
For Immediate Release
[City, State] – [Date] – In the landscape of therapeutic development for neurodegenerative diseases such as Alzheimer's, the M1 muscarinic acetylcholine receptor has emerged as a key target. Two notable investigational compounds that have been evaluated for their potential as M1 receptor agonists are Ngx-267 (also known as AF267B) and Sabcomeline. This guide provides a comprehensive, data-supported comparison of their pharmacological profiles, preclinical efficacy, and clinical development status to inform researchers, scientists, and drug development professionals.
Executive Summary
Both this compound and Sabcomeline are M1 muscarinic acetylcholine receptor agonists that were investigated for their potential in treating cognitive deficits associated with Alzheimer's disease. This compound has shown promise in preclinical models by not only improving cognitive function but also by addressing the underlying amyloid and tau pathologies. Sabcomeline, a partial agonist, demonstrated cognitive-enhancing effects in preclinical studies and advanced to Phase III clinical trials before being discontinued for this indication due to insufficient efficacy in improving cognition, though it showed potential for managing behavioral symptoms. This document delves into the available data to provide a detailed comparative analysis of these two compounds.
Mechanism of Action and Receptor Pharmacology
Both compounds exert their effects through the activation of the M1 muscarinic acetylcholine receptor, which is coupled to the Gq/11 signaling pathway. Activation of this pathway leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium and the activation of protein kinase C (PKC). This signaling cascade is crucial for neuronal excitability, synaptic plasticity, and cognitive processes.
This compound
This compound is described as a selective M1 muscarinic receptor agonist.[1][2] Preclinical studies have highlighted its potential to not only provide symptomatic relief but also to modify the course of Alzheimer's disease.[3][4] Activation of M1 receptors by this compound has been shown to shift the processing of amyloid precursor protein (APP) towards the non-amyloidogenic pathway by activating ADAM17 (TACE).[3] Furthermore, it has been demonstrated to reduce tau pathology by inhibiting the activity of glycogen synthase kinase 3 beta (GSK3β).
Sabcomeline
Sabcomeline is characterized as a potent and functionally selective M1 muscarinic receptor partial agonist. While it binds to all five muscarinic receptor subtypes with similar affinity in radioligand binding studies, it exhibits functional selectivity for the M1 receptor in vitro. As a partial agonist, Sabcomeline produces a submaximal response compared to a full agonist, which can be beneficial in providing a wider therapeutic window and reducing the risk of overstimulation of the receptor.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and Sabcomeline to facilitate a direct comparison of their pharmacological properties.
Table 1: Receptor Binding Affinity (Ki)
| Compound | Receptor | Ki (nM) | Species | Assay | Reference |
| Sabcomeline | M1 | ~1.4 | Human | [3H]-NMS Competition | |
| M2 | - | - | - | - | |
| M3 | - | - | - | - | |
| M4 | - | - | - | - | |
| M5 | - | - | - | - | |
| This compound | M1 | Not explicitly reported | - | - | - |
Table 2: Functional Potency and Efficacy (EC50)
| Compound | Receptor | EC50 (nM) | Efficacy (% of Carbachol) | Species | Assay | Reference |
| Sabcomeline | M1 | 190 | Low-efficacy partial agonist | Human | Microphysiometry | |
| M2 | - | Low-efficacy partial agonist | Human | Microphysiometry | ||
| M3 | - | Near-full agonist | Human | Microphysiometry | ||
| M4 | - | Low-efficacy partial agonist | Human | Microphysiometry | ||
| M5 | - | Low-efficacy partial agonist | Human | Microphysiometry | ||
| This compound | M1 | Not explicitly reported | Agonist | - | - | - |
Note: Detailed EC50 values and efficacy data for this compound across all muscarinic receptor subtypes are not publicly available.
Preclinical and Clinical Development Overview
This compound
Preclinical studies in the 3xTg-AD mouse model of Alzheimer's disease demonstrated that this compound could rescue cognitive deficits in spatial learning and reduce both amyloid-beta (Aβ) and tau pathologies in the hippocampus and cortex. This compound has undergone Phase I and Phase II clinical trials, where it was found to be generally well-tolerated.
Sabcomeline
Sabcomeline showed cognitive-enhancing effects in preclinical models, such as reversing delay-induced deficits in the T-maze task in rats. It progressed to Phase III clinical trials for the treatment of Alzheimer's disease but was discontinued for this indication due to a lack of significant improvement in cognitive function. However, subsequent analysis of the data suggested potential benefits in managing behavioral symptoms in a subgroup of patients.
Experimental Protocols
This compound: Study in 3xTg-AD Mouse Model
Objective: To evaluate the therapeutic efficacy of this compound on cognitive deficits and Alzheimer's disease-like pathology in the 3xTg-AD mouse model.
Methodology:
-
Animal Model: 3xTg-AD mice, which develop both Aβ and tau pathology.
-
Treatment: Mice were administered this compound or vehicle.
-
Behavioral Testing: Cognitive function was assessed using a spatial learning task (e.g., Morris water maze) and contextual fear conditioning.
-
Neuropathological Analysis: Following behavioral testing, brain tissue was analyzed for Aβ and tau pathology using immunohistochemistry and ELISA. Levels of synaptic proteins and enzymes involved in APP processing (e.g., ADAM17, BACE1) and tau phosphorylation (e.g., GSK3β) were also measured.
Sabcomeline: T-Maze Alternation Task in Rats
Objective: To assess the effect of Sabcomeline on short-term spatial memory in rats.
Methodology:
-
Apparatus: A T-shaped maze with a starting arm and two goal arms.
-
Procedure: A delayed, reinforced alternation task was used. Rats were trained to alternate between the two goal arms to receive a reward, with a delay introduced between trials.
-
Treatment: Rats were administered Sabcomeline, a comparator compound, or vehicle intraperitoneally before testing.
-
Outcome Measure: The primary outcome was the percentage of correct alternations, with a correct choice being entry into the arm not previously visited.
Signaling Pathways and Experimental Workflows
Caption: M1 Muscarinic Receptor Signaling Pathway.
Caption: General Drug Development Workflow.
Conclusion
This compound and Sabcomeline represent two distinct approaches to M1 receptor agonism for the treatment of cognitive and pathological deficits in neurodegenerative disorders. This compound stands out for its preclinical data suggesting disease-modifying potential through its impact on both amyloid and tau pathology. Sabcomeline, as a partial agonist, offered a potentially safer profile but ultimately did not demonstrate sufficient cognitive efficacy in late-stage clinical trials for Alzheimer's disease, although a role in managing behavioral symptoms may warrant further investigation. The development trajectories of these two compounds underscore the complexities of targeting the M1 receptor and highlight the need for a deep understanding of receptor pharmacology and the translation from preclinical models to clinical outcomes. Future research in this area will benefit from the lessons learned from both the promise of this compound's preclinical profile and the clinical challenges faced by Sabcomeline.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C10H18N2OS | CID 10013505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. M1 receptors play a central role in modulating AD-like pathology in transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. M1 muscarinic agonists target major hallmarks of Alzheimer's disease--an update - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ngx-267 and Acetylcholinesterase Inhibitors in the Context of Alzheimer's Disease
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the novel M1 muscarinic receptor agonist, Ngx-267, and established acetylcholinesterase inhibitors (AChEIs) for the treatment of Alzheimer's disease. This report synthesizes preclinical and early clinical findings, focusing on their distinct mechanisms of action and effects on key pathological markers of the disease.
This compound emerges as a promising therapeutic candidate by directly targeting the M1 muscarinic acetylcholine receptor, offering a potential disease-modifying approach by addressing both amyloid and tau pathologies. In contrast, acetylcholinesterase inhibitors, the current standard of symptomatic care, primarily enhance cholinergic neurotransmission by preventing the breakdown of acetylcholine. While beneficial for cognitive symptoms, their effect on the underlying disease progression is less clear.
Mechanisms of Action: A Divergent Approach
The fundamental difference between this compound and acetylcholinesterase inhibitors lies in their mechanism of action within the cholinergic system, a key pathway implicated in the cognitive decline associated with Alzheimer's disease.
This compound: A Direct Agonist of the M1 Muscarinic Receptor
This compound is a selective agonist of the M1 muscarinic acetylcholine receptor.[1] By directly stimulating these receptors, it mimics the action of acetylcholine, a neurotransmitter crucial for memory and learning that is depleted in Alzheimer's disease.[1] The activation of M1 receptors is not only linked to symptomatic improvement but also to a potential disease-modifying effect. Preclinical studies suggest that M1 receptor activation can decrease the production of amyloid-beta (Aβ) peptides and reduce the hyperphosphorylation of tau protein, two of the main pathological hallmarks of Alzheimer's disease.[1][2]
dot graph TD{ rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} Caption: Signaling pathway of this compound as an M1 muscarinic receptor agonist.
Acetylcholinesterase Inhibitors: Enhancing Endogenous Acetylcholine
Acetylcholinesterase inhibitors (AChEIs), such as donepezil, rivastigmine, and galantamine, work by a different mechanism. They block the action of the enzyme acetylcholinesterase, which is responsible for breaking down acetylcholine in the synaptic cleft.[3] This inhibition leads to an increase in the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission. While this provides symptomatic relief from cognitive decline, AChEIs do not directly target the M1 receptor or the underlying pathological cascades of amyloid and tau to the same extent as M1 agonists.
dot graph TD{ rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
} Caption: Mechanism of action of Acetylcholinesterase Inhibitors.
Preclinical Performance Data
Direct comparative preclinical studies between this compound and acetylcholinesterase inhibitors are limited. However, by examining data from studies using similar Alzheimer's disease animal models, we can draw an indirect comparison of their effects on pathology and cognition.
| Compound | Animal Model | Effect on Amyloid-β (Aβ) | Effect on Tau Pathology | Cognitive Improvement (Morris Water Maze) |
| This compound | Transgenic Mouse Model | Lowered brain Aβ42 levels. | Attenuated tau pathology in animal models. | Improved behavioral symptoms. |
| Donepezil | APP/PS1 Mice | Dose-dependent reductions in brain Aβ. Decreased insoluble Aβ40/Aβ42 and soluble Aβ40 levels. | No significant effect on tau pathology reported in these studies. | Significant improvement in reference memory. Significantly improved cognitive function. |
| Galantamine | APP/PS1 Mice | Reduced the total area of amyloid load within the hippocampus. | No significant effect on tau pathology reported in this study. | Significantly improved escape latencies on Days 6 and 7. |
| Rivastigmine | STZ-induced Rat Model | Significantly inhibited amyloid aggregation. | Significantly inhibited tau phosphorylation. | Significantly inhibited cognitive impairment. |
Effects on Alzheimer's Disease Pathophysiology
Amyloid-β Cascade
Preclinical evidence suggests that this compound may directly interfere with the amyloidogenic pathway. A study in a transgenic mouse model of Alzheimer's disease demonstrated that this compound lowered brain Aβ42 levels. This is consistent with the proposed mechanism of M1 receptor activation influencing APP processing.
The effects of acetylcholinesterase inhibitors on Aβ are more varied. Some preclinical studies have shown that donepezil can lead to dose-dependent reductions in brain Aβ in hAPP/PS1 mice. Another study in APP/PS1 mice found that donepezil decreased insoluble Aβ40/Aβ42 and soluble Aβ40 levels. Similarly, galantamine has been shown to reduce the total area of amyloid load in the hippocampus of APP/PS1 mice. Rivastigmine also demonstrated an ability to inhibit amyloid aggregation in a rat model of Alzheimer's disease.
Tau Pathology
A key potential advantage of this compound is its reported effect on tau pathology. M1 receptor agonists have been shown to attenuate tau pathology in different animal models.
The impact of acetylcholinesterase inhibitors on tau is less definitive and a subject of ongoing research. While one study on rivastigmine in a rat model showed a significant inhibition of tau phosphorylation, other research has raised concerns. A study examining post-mortem brain tissue from Alzheimer's patients suggested a possible association between long-term use of cholinesterase inhibitors and increased phosphorylated tau.
Cognitive Enhancement
Both this compound and acetylcholinesterase inhibitors have demonstrated the ability to improve cognitive function in preclinical models. A study on this compound in a transgenic mouse model reported improved behavioral symptoms.
For acetylcholinesterase inhibitors, multiple studies have demonstrated cognitive benefits. Donepezil has been shown to significantly improve reference memory in hAPP/PS1 mice. In another study with APP/PS1 mice, chronic treatment with donepezil significantly improved cognitive function in the novel object recognition and Morris water maze tests. Galantamine treatment in APP/PS1 mice resulted in significantly improved escape latencies in the Morris water maze. Rivastigmine also significantly inhibited cognitive impairment in a rat model of the disease.
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for determining the inhibitory potential of compounds against acetylcholinesterase.
-
Principle: The assay measures the activity of acetylcholinesterase by quantifying the rate of production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to the enzyme's activity.
-
Procedure:
-
Prepare a reaction mixture containing phosphate buffer (pH 8.0), DTNB, and the test compound at various concentrations.
-
Add the acetylcholinesterase enzyme to the mixture and pre-incubate.
-
Initiate the reaction by adding the substrate, acetylthiocholine.
-
Measure the increase in absorbance at 412 nm over time using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} Caption: Experimental workflow for an acetylcholinesterase inhibition assay.
Morris Water Maze for Cognitive Assessment
The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodent models of Alzheimer's disease.
-
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room to aid in spatial navigation.
-
Procedure:
-
Acquisition Phase: Mice are placed in the pool from different starting locations and must learn the location of the hidden platform to escape the water. The time taken to find the platform (escape latency) and the path taken are recorded over several days of training.
-
Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim freely for a set period. The time spent in the target quadrant (where the platform was located) and the number of times the mouse crosses the former platform location are measured to assess memory retention.
-
-
Data Analysis: Key metrics include escape latency during acquisition, time spent in the target quadrant, and platform crossings during the probe trial. Improved performance is indicated by a shorter escape latency and more time spent in the target quadrant.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} Caption: A simplified workflow of the Morris water maze test.
Conclusion
This compound and acetylcholinesterase inhibitors represent two distinct therapeutic strategies for Alzheimer's disease. While AChEIs provide established symptomatic relief by enhancing cholinergic signaling, this compound, as a direct M1 receptor agonist, holds the potential for disease modification by targeting the core pathologies of amyloid and tau. The preclinical data, although not from direct comparative studies, suggest that both approaches can improve cognitive function in animal models. However, the potential of this compound to also address the underlying neuropathological changes makes it a compelling candidate for further investigation. Future clinical trials directly comparing the efficacy and disease-modifying potential of M1 agonists like this compound with acetylcholinesterase inhibitors will be crucial in determining the optimal therapeutic approach for patients with Alzheimer's disease.
References
A Preclinical Comparative Analysis of Ngx-267 and Donepezil in Alzheimer's Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of Ngx-267 and Donepezil, two therapeutic candidates for Alzheimer's disease (AD) with distinct mechanisms of action. While direct head-to-head clinical trials are unavailable, this analysis synthesizes data from preclinical studies in established AD mouse models to offer insights into their potential therapeutic effects.
Executive Summary
Donepezil, a cornerstone in current Alzheimer's therapy, is a reversible acetylcholinesterase inhibitor that enhances cholinergic neurotransmission. This compound (also known as AF267B) is an investigational selective M1 muscarinic acetylcholine receptor agonist.[1] Both compounds aim to ameliorate the cognitive deficits associated with AD by modulating the cholinergic system. This guide presents a comparative overview of their mechanisms of action, and preclinical efficacy in animal models of AD, focusing on cognitive improvement and pathological hallmarks.
Mechanism of Action
The two compounds address the cholinergic deficit in Alzheimer's disease through different pathways.
Donepezil acts by inhibiting the acetylcholinesterase enzyme, which is responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft.[2] This inhibition leads to an increase in the concentration and duration of action of acetylcholine, thereby enhancing cholinergic signaling.
This compound is a direct agonist of the M1 muscarinic acetylcholine receptor. By directly stimulating these receptors, which are crucial for memory and cognitive processes, this compound mimics the action of acetylcholine. Activation of M1 receptors has also been linked to a reduction in the production of amyloid-beta (Aβ) and hyperphosphorylated tau, two key pathological markers of Alzheimer's disease.
Preclinical Efficacy: An Indirect Comparison
As no direct comparative preclinical studies have been identified, this section presents data from separate studies on this compound and Donepezil in well-established transgenic mouse models of Alzheimer's disease. The 3xTg-AD and Tg2576 mouse models develop age-dependent Aβ plaques and cognitive deficits, making them relevant for preclinical evaluation.
Cognitive Enhancement
This compound in 3xTg-AD Mice:
A key study by Caccamo et al. (2006) in the journal Neuron demonstrated that administration of AF267B (this compound) rescued cognitive deficits in 3xTg-AD mice in a spatial learning task (Morris water maze). While the full quantitative data from the original publication is required for a complete analysis, the study reported a significant improvement in the performance of the treated mice compared to vehicle-treated controls.
Donepezil in 3xTg-AD Mice:
Research by Romberg et al. (2011) investigated the effect of Donepezil on attentional deficits in 3xTg-AD mice using the 5-choice serial reaction time task (5-CSRTT). The study found that Donepezil administration significantly improved choice accuracy in the 3xTg-AD mice, suggesting an enhancement in their vigilance and ability to sustain attention.
Quantitative Data on Cognitive Performance:
| Drug | Mouse Model | Cognitive Test | Key Finding |
| This compound | 3xTg-AD | Morris Water Maze | Rescued cognitive deficits in a spatial task. |
| Donepezil | 3xTg-AD | 5-Choice Serial Reaction Time Task | Significantly improved choice accuracy, indicating enhanced attention. |
Note: Specific quantitative data for this compound in the Morris water maze is pending retrieval from the full-text publication.
Effects on Neuropathology
This compound in 3xTg-AD Mice:
The study by Caccamo et al. (2006) also reported that this compound treatment reduced both Aβ and tau pathologies in the hippocampus and cortex of 3xTg-AD mice. This suggests a potential disease-modifying effect by targeting the core pathologies of Alzheimer's disease.
Donepezil in Tg2576 Mice:
A study by Dong et al. (2009) investigated the long-term effects of Donepezil on the neuropathology of Tg2576 mice. The results showed that a high dose of Donepezil significantly reduced soluble Aβ40 and Aβ42 levels, as well as the number and burden of Aβ plaques in the brain. Furthermore, the treatment was found to prevent synapse loss in the dentate gyrus.
Quantitative Data on Neuropathology:
| Drug | Mouse Model | Pathological Marker | Key Finding |
| This compound | 3xTg-AD | Aβ and Tau Pathology | Reduced both Aβ and tau pathologies in the hippocampus and cortex. |
| Donepezil | Tg2576 | Aβ Plaques and Synapse Density | Significantly reduced Aβ plaque number and burden; prevented synapse loss. |
Note: Specific quantitative data for this compound's effect on Aβ and tau pathology is pending retrieval from the full-text publication.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of preclinical data. Below are summaries of the experimental protocols from the key studies cited.
This compound (AF267B) Study in 3xTg-AD Mice (Caccamo et al., 2006)
-
Animal Model: Triple-transgenic model of Alzheimer's disease (3xTg-AD) mice, which develop both Aβ plaques and neurofibrillary tangles.
-
Treatment: The specific dosage and duration of AF267B administration would be detailed in the full publication.
-
Cognitive Assessment: Spatial learning and memory were assessed using the Morris water maze. This task requires mice to use spatial cues to find a hidden platform in a pool of water.
-
Pathological Analysis: Brain tissue was analyzed for Aβ and tau pathology using immunohistochemistry and biochemical assays.
Donepezil Study in Tg2576 Mice (Dong et al., 2009)
-
Animal Model: Tg2576 mice, which overexpress a mutant form of human amyloid precursor protein (APP) and develop Aβ plaques.
-
Treatment: Donepezil was administered to the mice for an extended period to assess its long-term effects.
-
Pathological Analysis: Brain tissue was examined for Aβ plaque deposition and synapse density using histological and microscopic techniques.
Donepezil Study in 3xTg-AD Mice (Romberg et al., 2011)
-
Animal Model: 3xTg-AD mice.
-
Treatment: Donepezil was administered to the mice prior to behavioral testing.
-
Cognitive Assessment: Attentional performance was evaluated using the 5-choice serial reaction time task (5-CSRTT), which assesses the ability to detect brief visual stimuli presented in one of five locations.
Discussion and Future Directions
The available preclinical data suggests that both this compound and Donepezil show promise in ameliorating key aspects of Alzheimer's disease pathology and cognitive deficits in animal models.
-
This compound appears to have a dual mechanism of action, not only enhancing cholinergic signaling directly at the M1 receptor but also potentially modifying the underlying disease process by reducing both Aβ and tau pathology. This disease-modifying potential is a significant point of interest for further investigation.
-
Donepezil , while primarily a symptomatic treatment, has also demonstrated effects on Aβ pathology and synaptic integrity in long-term preclinical studies. This raises the possibility that its benefits may extend beyond simple neurotransmitter level augmentation.
Limitations: A direct comparison of the efficacy of this compound and Donepezil is not possible without head-to-head studies. The use of different mouse models (3xTg-AD vs. Tg2576) and different cognitive tests (Morris water maze vs. 5-CSRTT) in the cited studies further complicates a direct quantitative comparison.
Future Research: To definitively determine the relative efficacy of these two compounds, future preclinical studies should include:
-
Direct head-to-head comparisons of this compound and Donepezil in the same Alzheimer's disease animal model.
-
A comprehensive battery of cognitive tests to assess effects on different cognitive domains (e.g., spatial memory, attention, executive function).
-
Dose-response studies to determine the optimal therapeutic window for each compound.
-
Long-term studies to further elucidate the potential disease-modifying effects of both drugs.
References
A Comparative Analysis of the Side Effect Profiles of NGX-267 and Other M1 Muscarinic Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profile of the M1 muscarinic agonist NGX-267 with other notable M1 agonists: Xanomeline, Cevimeline, and Sabcomeline. The information is compiled from publicly available clinical trial data and is intended to assist researchers and drug development professionals in understanding the comparative tolerability of these compounds.
Executive Summary
M1 muscarinic agonists have long been a focal point in the development of therapeutics for cognitive disorders such as Alzheimer's disease and schizophrenia. However, their clinical utility has often been hampered by dose-limiting cholinergic side effects. This guide presents available data on the side effect profiles of this compound, Xanomeline, Cevimeline, and Sabcomeline. While comprehensive head-to-head trial data is limited, this comparison aims to provide a clear overview based on existing clinical findings. This compound, in its early clinical trials, was reported to be well-tolerated. Other M1 agonists, such as Xanomeline and Cevimeline, have more extensive clinical data available, which detail a range of cholinergic adverse events. Sabcomeline has been reported to have a favorable side effect profile in preclinical and early clinical studies.
Comparative Side Effect Profiles
The following table summarizes the reported adverse events for this compound and other M1 agonists from various clinical trials. It is important to note that the patient populations, trial designs, and dosages may vary significantly between studies, impacting the direct comparability of the data.
| Adverse Event | This compound | Xanomeline | Cevimeline | Sabcomeline |
| Phase II (Xerostomia) | Phase III (Schizophrenia, with Trospium) | Placebo-Controlled (Sjögren's Syndrome) | Preclinical & Early Clinical Data | |
| Gastrointestinal | ||||
| Nausea | Few reports | 19.2% | 13.8% | Not reported to be significant |
| Vomiting | Few reports | 16.0% | - | Not reported to be significant |
| Diarrhea | Few reports | 5.6% | 10.3% | Not reported to be significant |
| Dyspepsia | - | 16.0% | - | Not reported to be significant |
| Constipation | - | 12.8% | - | Not reported to be significant |
| Cholinergic | ||||
| Excessive Sweating | Few reports | - | 18.7% | Not reported to be significant |
| Neurological | ||||
| Headache | - | - | 14.4% | Not reported to be significant |
| Cardiovascular | ||||
| Hypertension | - | 6.4% | - | Not reported to be significant |
| Other | ||||
| Rhinitis | - | - | 11.2% | Not reported to be significant |
Data for this compound is qualitative based on press releases.[1] Quantitative data for Xanomeline is from a Phase 3 trial where it was co-administered with trospium to mitigate peripheral side effects.[2] Data for Cevimeline is from placebo-controlled trials in patients with Sjögren's Syndrome. Preclinical data on Sabcomeline suggests a lack of significant cholinergic side effects at therapeutic doses.[3][4]
Detailed Drug Profiles
This compound
Xanomeline
Xanomeline has been studied for the treatment of both Alzheimer's disease and schizophrenia. Early trials of xanomeline alone were associated with significant gastrointestinal side effects, which led to high discontinuation rates. To mitigate these peripheral cholinergic effects, Xanomeline has more recently been co-formulated with trospium, a peripherally-acting muscarinic antagonist. Clinical trials of the Xanomeline-trospium combination (KarXT) have demonstrated a more manageable side effect profile, with the most common adverse events being gastrointestinal in nature, including nausea, dyspepsia, vomiting, and constipation.
Cevimeline
Cevimeline (Evoxac®) is an M1 and M3 muscarinic agonist approved for the treatment of dry mouth in patients with Sjögren's syndrome. Clinical trial data for Cevimeline provides a clear picture of its side effect profile. The most frequently reported adverse events are cholinergic in nature, including excessive sweating, nausea, rhinitis, and diarrhea.
Sabcomeline
Sabcomeline is another M1 selective partial agonist that was investigated for Alzheimer's disease. Preclinical studies in marmosets suggested that Sabcomeline could enhance cognitive function without inducing the typical cholinergic side effects like emesis. Early clinical data also supported a good safety profile, with reports indicating that it did not induce cholinergic side effects at doses that showed symptomatic improvement in patients with probable Alzheimer's disease. However, detailed quantitative adverse event data from human clinical trials are not widely available. The development of Sabcomeline was discontinued after Phase III trials for memory loss in Alzheimer's disease did not meet primary endpoints, although it showed some potential for treating behavioral disturbances.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and processes, the following diagrams are provided.
M1 Muscarinic Receptor Signaling Pathway
The binding of an agonist, such as this compound, to the M1 muscarinic acetylcholine receptor (M1AChR) initiates a signaling cascade. This receptor is coupled to the Gq/11 family of G proteins. Upon activation, phospholipase C (PLC) is stimulated, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These downstream effects are believed to be crucial for the pro-cognitive effects of M1 agonists.
General Workflow for a Phase I Single Ascending Dose (SAD) Clinical Trial
Phase I trials are the first-in-human studies and are primarily designed to assess the safety and tolerability of a new drug candidate. A common design is the Single Ascending Dose (SAD) study. In this type of trial, a small group of healthy volunteers receives a single dose of the drug, while another group receives a placebo. The dose is then escalated in subsequent cohorts of participants, pending a safety review of the data from the previous dose level. This process continues until the maximum tolerated dose (MTD) is identified.
Experimental Protocols
Detailed experimental protocols for the clinical trials of this compound and other M1 agonists are not fully available in the public domain. However, based on standard clinical trial practices, the following methodologies are typically employed:
Phase I Clinical Trials (e.g., for this compound):
-
Study Design: Typically randomized, double-blind, placebo-controlled, single ascending dose (SAD) and multiple ascending dose (MAD) studies.
-
Participants: Healthy volunteers, often stratified by age.
-
Objectives: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of the drug.
-
Methodology: Participants are assigned to cohorts and receive either a single dose of the investigational drug or a placebo. Doses are escalated in subsequent cohorts after a safety review of the preceding dose level. In MAD studies, participants receive multiple doses over a defined period. Safety is monitored through the recording of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
Phase II/III Clinical Trials (e.g., for Xanomeline and Cevimeline):
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group studies.
-
Participants: Patients with the target indication (e.g., schizophrenia, Sjögren's syndrome).
-
Objectives: To evaluate the efficacy and further assess the safety of the drug.
-
Methodology: Patients are randomized to receive either the investigational drug at one or more dose levels or a placebo for a specified treatment period. Efficacy is assessed using validated clinical scales. Safety and tolerability are monitored through the systematic collection of adverse event data, which are then coded using a standardized medical dictionary (e.g., MedDRA). The incidence of adverse events is compared between the treatment and placebo groups.
Conclusion
The available data suggests that M1 muscarinic agonists as a class are associated with a characteristic profile of cholinergic side effects. This compound showed promise in early trials with reports of good tolerability, though a detailed quantitative analysis of its side effect profile in comparison to other M1 agonists is limited by the lack of publicly available data. Xanomeline's side effect profile has been significantly improved through its co-formulation with trospium, which mitigates peripheral cholinergic effects. Cevimeline, as an approved therapeutic, has a well-documented side effect profile that is consistent with its mechanism of action. Sabcomeline also appeared to have a favorable safety profile, although its development was halted for other reasons.
For drug development professionals, these findings underscore the critical importance of strategies to enhance the therapeutic index of M1 agonists, either through increased receptor selectivity, partial agonism, or co-administration with peripherally-acting antagonists. Further head-to-head clinical trials would be necessary to definitively establish the comparative side effect profiles of these and other emerging M1 agonists.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. psychiatrist.com [psychiatrist.com]
- 3. Sabcomeline (SB-202026), a functionally selective M1 receptor partial agonist, reverses delay-induced deficits in the T-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The profile of sabcomeline (SB-202026), a functionally selective M1 receptor partial agonist, in the marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TorreyPines Therapeutics, Inc. Completes Second Phase I Study For NGX267, A Selective M1 Agonist For The Treatment Of Alzheimer's Disease - BioSpace [biospace.com]
A Comparative Analysis of Ngx-267 and Other M1 Muscarinic Agonists in Clinical Development for Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a cross-study comparison of clinical trial data for Ngx-267 and other selective M1 muscarinic acetylcholine receptor agonists investigated for the treatment of Alzheimer's disease. Due to the limited public availability of quantitative efficacy data from patient trials for this compound in Alzheimer's disease, this comparison focuses on the broader class of M1 agonists, presenting the available data for each compound to offer a comprehensive overview of their clinical development landscape.
Mechanism of Action: M1 Muscarinic Receptor Agonism
This compound and its counterparts are selective agonists of the M1 muscarinic acetylcholine receptor.[1][2] The activation of this receptor is believed to offer a dual benefit in the context of Alzheimer's disease. Firstly, it enhances cholinergic neurotransmission, which is impaired in patients, potentially leading to symptomatic improvement in cognition.[2] Secondly, preclinical studies suggest that M1 receptor activation can modulate the processing of amyloid precursor protein (APP) towards the non-amyloidogenic pathway, thereby reducing the production of amyloid-beta (Aβ) peptides, and can also decrease the hyperphosphorylation of tau protein, two key pathological hallmarks of Alzheimer's disease.[3][4]
Comparative Clinical Trial Data
The following tables summarize the available quantitative data from clinical trials of this compound and other M1 muscarinic agonists. It is important to note that these are not from head-to-head comparison studies and trial designs may vary.
Table 1: Efficacy Data for M1 Muscarinic Agonists in Alzheimer's Disease
| Drug | Study Phase | Primary Efficacy Endpoint(s) | Key Findings |
| This compound (AF267B) | Phase 1b (Healthy Elderly) | Cognition, CSF Biomarkers | No significant effects on cognition. Significantly reduced CSF p-tau181, but no significant changes in CSF Aβ40 or Aβ42. |
| Xanomeline | Phase 2 | ADAS-Cog, CIBIC+ | Statistically significant improvement in ADAS-Cog and CIBIC+ at the highest dose (225 mg/day) compared to placebo. |
| Talsaclidine | Phase 2 | CSF Aβ42 levels | Statistically significant median reduction of 19% in CSF Aβ42 levels from baseline in the treatment group (n=34) after 4 weeks. The mean difference in Aβ42 change from baseline was -46 pg/ml for talsaclidine vs. 0 pg/ml for placebo. |
| Cevimeline (AF102B) | Phase 2 | ADAS-Cog | Dose-dependent improvement in ADAS-Cog scores. |
ADAS-Cog: Alzheimer's Disease Assessment Scale-Cognitive subscale; CIBIC+: Clinician's Interview-Based Impression of Change Plus Caregiver Input; CSF: Cerebrospinal Fluid; Aβ: Amyloid-beta; p-tau: phosphorylated Tau.
Table 2: Safety and Tolerability Data for M1 Muscarinic Agonists
| Drug | Key Adverse Events | Discontinuation Rate due to Adverse Events |
| This compound (AF267B) | Well-tolerated in single doses up to 15 mg in healthy elderly volunteers. Evidence of cholinergic activation was detected. | Not reported in patient trials for Alzheimer's disease. |
| Xanomeline | Predominantly gastrointestinal (nausea, vomiting, diarrhea). | 52% in the high-dose group (225 mg/day). |
| Talsaclidine | Not detailed in the provided search results. | Not detailed in the provided search results. |
| Cevimeline (AF102B) | Cholinergic side effects. | Not detailed in the provided search results, but side effects were a limiting factor. |
Experimental Protocols
Detailed methodologies for the key clinical trials are crucial for interpreting and comparing the results.
This compound (AF267B) - Phase 1b Study in Healthy Elderly Volunteers
-
Study Design: Information on the detailed study design is limited in the provided search results. It was a Phase 1b trial involving 65 healthy elderly volunteers who received daily doses of 2.5, 5, 10, or 15 mg for 4 weeks.
-
Participants: 65 healthy elderly volunteers.
-
Outcome Measures: Cognition and cerebrospinal fluid (CSF) biomarkers including p-tau181, Aβ40, and Aβ42.
Xanomeline - Phase 2 Study (Bodick et al., 1997)
-
Study Design: A 6-month, randomized, double-blind, placebo-controlled, parallel-group trial.
-
Participants: 343 patients with mild to moderate Alzheimer's disease.
-
Intervention: Patients received one of three doses of xanomeline (75, 150, or 225 mg/day) or a placebo.
-
Primary Outcome Measures:
-
Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog).
-
Clinician's Interview-Based Impression of Change Plus Caregiver Input (CIBIC+).
-
Talsaclidine - Phase 2 Study
-
Study Design: A 4-week, double-blind, placebo-controlled, randomized clinical study.
-
Participants: 40 patients with Alzheimer's disease.
-
Intervention: Patients received either talsaclidine (n=34) or a placebo (n=6).
-
Primary Outcome Measures: Change from baseline in cerebrospinal fluid (CSF) levels of Aβ42 and Aβ40, measured by ELISA.
Discussion and Future Directions
The available data suggests that M1 muscarinic agonists as a class hold therapeutic promise for Alzheimer's disease by potentially addressing both symptomatic cognitive decline and underlying disease pathology. However, the clinical development of these compounds has been challenging, primarily due to dose-limiting cholinergic side effects, as exemplified by the high discontinuation rate observed with xanomeline.
For this compound, while preclinical data and results from a Phase 1b study in healthy volunteers are encouraging, particularly the observed reduction in CSF p-tau181, there is a clear need for data from larger, well-controlled efficacy trials in patients with Alzheimer's disease to ascertain its clinical utility. The development of M1 agonists with improved selectivity and tolerability remains a key objective for researchers in this field. Future clinical trials should aim to provide robust, quantitative data on both cognitive and biomarker endpoints to facilitate meaningful cross-study comparisons and guide further drug development efforts.
References
- 1. TorreyPines Therapeutics, Inc. Completes Second Phase I Study For NGX267, A Selective M1 Agonist For The Treatment Of Alzheimer's Disease - BioSpace [biospace.com]
- 2. Two decades of new drug discovery and development for Alzheimer's disease - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26737H [pubs.rsc.org]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. M1 muscarinic agonists target major hallmarks of Alzheimer's disease--an update - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigational M1 Agonist Ngx-267: A Comparative Analysis Against Current Alzheimer's Disease Therapies
For Immediate Release to the Scientific Community
This guide provides a detailed comparison of the investigational selective M1 muscarinic agonist, Ngx-267, with currently FDA-approved therapies for Alzheimer's disease (AD). The document is intended for researchers, scientists, and drug development professionals, offering an objective analysis based on available preclinical and clinical data. This compound, also known as AF267B, showed initial promise with a dual mechanism of action targeting both symptomatic improvement and potential disease modification. However, its clinical development for Alzheimer's disease was discontinued after early-phase trials.[1] This guide will juxtapose its theoretical potential and limited clinical findings against the established efficacy and safety profiles of current treatments.
Overview of Therapeutic Mechanisms
Current Alzheimer's therapies can be broadly categorized into two main classes: disease-modifying therapies (DMTs) that target the underlying pathology, and symptomatic agents that temporarily alleviate cognitive and behavioral symptoms. This compound represents a third, distinct mechanistic approach.
-
This compound (Investigational): A selective M1 muscarinic acetylcholine receptor (mAChR) agonist. The M1 receptor is crucial for memory and cognitive processes.[2] Preclinical studies suggested this compound could not only enhance cholinergic neurotransmission to improve cognitive symptoms but also modulate amyloid precursor protein (APP) processing away from the amyloidogenic pathway and reduce tau hyperphosphorylation, thus offering a potential disease-modifying effect.[3]
-
Anti-Amyloid Monoclonal Antibodies (e.g., Lecanemab, Donanemab): These are disease-modifying therapies that target and promote the clearance of amyloid-beta (Aβ) plaques from the brain, a hallmark pathology of Alzheimer's disease.[4]
-
Cholinesterase Inhibitors (e.g., Donepezil, Rivastigmine, Galantamine): These are symptomatic treatments that increase the levels of acetylcholine, a neurotransmitter involved in memory and learning, by inhibiting its breakdown.
-
NMDA Receptor Antagonists (e.g., Memantine): This is a symptomatic treatment that regulates the activity of glutamate, another neurotransmitter, to protect against neuronal excitotoxicity.[4]
Comparative Data Summary
The following tables summarize the available data for this compound and current FDA-approved Alzheimer's therapies. It is important to note that the data for this compound is from early-phase trials in healthy volunteers and preclinical models, and therefore not directly comparable to the extensive Phase 3 data for approved medications.
Table 1: Efficacy Data Comparison
| Therapy (Brand Name) | Mechanism of Action | Key Efficacy Outcomes from Pivotal Trials |
| This compound | Selective M1 Muscarinic Agonist | Preclinical: Reduced cognitive deficits, Aβ42, and tau pathology in animal models. Phase 1b (Healthy Elderly): Significant reduction in CSF p-tau181; no significant change in CSF Aβ40 or Aβ42. No cognitive efficacy data from patient trials is available. |
| Lecanemab (Leqembi) | Anti-Aβ Protofibril Antibody | Clarity AD Trial (18 months): Slowed clinical decline on CDR-SB by 27% compared to placebo (mean difference of -0.45). Showed a 26% slowing of decline on ADAS-Cog14. |
| Donanemab (Kisunla) | Anti-Aβ Plaque Antibody | TRAILBLAZER-ALZ 2 Trial (18 months): Slowed cognitive and functional decline on iADRS by 35% in patients with intermediate tau pathology. Slowed decline on CDR-SB by 36% in the same population. |
| Donepezil (Aricept) | Acetylcholinesterase Inhibitor | 24-Week Trial: Mean drug-placebo difference of -2.9 points on ADAS-Cog for the 10 mg/day dose. |
| Rivastigmine (Exelon) | Acetylcholinesterase Inhibitor | 26-Week Trials: Mean improvement in ADAS-Cog score of approximately 0.28 points for every 1 mg/day increase in dosage compared to placebo. |
| Galantamine (Razadyne) | Acetylcholinesterase Inhibitor & Nicotinic Receptor Modulator | 6-Month Trial: Achieved a mean difference of 3.7-3.8 points higher on ADAS-Cog compared to placebo. |
| Memantine (Namenda) | NMDA Receptor Antagonist | Meta-analysis: Showed statistically significant but modest benefits across global status, cognition, function, and behavior in moderate to severe AD. |
Table 2: Safety and Tolerability Comparison
| Therapy (Brand Name) | Key Safety Findings |
| This compound | Phase 1 Trials (Healthy Volunteers): Generally well-tolerated at single oral doses up to 15-20 mg. Most common adverse events were headache, salivary hypersecretion, sweating, and gastrointestinal issues. |
| Lecanemab (Leqembi) | Clarity AD Trial: Amyloid-Related Imaging Abnormalities with edema or effusions (ARIA-E) occurred in 12.6% of treated patients vs. 1.7% in placebo. ARIA with hemosiderin deposits (ARIA-H) occurred in 17.3% vs. 9.0%. Infusion-related reactions are also common. |
| Donanemab (Kisunla) | TRAILBLAZER-ALZ 2 Trial: ARIA-E occurred in 24.0% of treated participants (6.1% symptomatic). ARIA-H occurred in 31.4% of the donanemab group and 13.6% of the placebo group. |
| Donepezil (Aricept) | Common side effects include nausea, vomiting, diarrhea, insomnia, and muscle cramps. |
| Rivastigmine (Exelon) | Similar to donepezil, with nausea and vomiting being particularly common, especially with the oral formulation. |
| Galantamine (Razadyne) | Cholinergic side effects such as nausea, vomiting, and diarrhea are common. |
| Memantine (Namenda) | Generally well-tolerated; potential side effects include dizziness, headache, confusion, and constipation. |
Experimental Protocols
Below are standardized methodologies representative of those used in Alzheimer's disease clinical trials.
Patient Population and Diagnosis
-
Inclusion Criteria: Typically, patients aged 50-90 years with a diagnosis of Mild Cognitive Impairment (MCI) due to AD or mild AD dementia. Diagnosis is based on standard clinical criteria (e.g., NINCDS-ADRDA). Confirmation of amyloid pathology through cerebrospinal fluid (CSF) analysis (low Aβ42) or amyloid Positron Emission Tomography (PET) is now a standard requirement for trials of disease-modifying therapies.
-
Exclusion Criteria: Presence of other neurological or psychiatric conditions that could contribute to cognitive impairment. Use of certain prohibited medications. Clinically significant unstable medical conditions.
Efficacy Assessments
-
Primary Endpoints:
-
Clinical Dementia Rating-Sum of Boxes (CDR-SB): A global scale that assesses cognitive and functional performance in six domains: memory, orientation, judgment and problem solving, community affairs, home and hobbies, and personal care. Information is gathered through interviews with the patient and a reliable informant.
-
Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog): A performance-based assessment of cognitive functions, including memory, language, and praxis. Higher scores indicate greater impairment.
-
-
Secondary Endpoints:
-
Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL): An informant-based assessment of a patient's ability to perform activities of daily living.
-
Mini-Mental State Examination (MMSE): A brief, quantitative measure of cognitive status.
-
Biomarker Analysis
-
Amyloid PET Imaging:
-
Protocol: An FDA-approved amyloid PET tracer (e.g., Florbetapir-F18, Flutemetamol-F18, Florbetaben-F18) is administered intravenously. After an uptake period (typically 30-90 minutes), a PET scan of the brain is acquired.
-
Analysis: Scans are visually read by trained experts to determine if they are "amyloid positive" or "amyloid negative" based on the distribution and density of tracer uptake in cortical regions. Quantitative analysis using Centiloid scaling may also be performed.
-
-
Cerebrospinal Fluid (CSF) Analysis:
-
Protocol: CSF is collected via lumbar puncture. Samples are processed and stored under standardized conditions to ensure analyte stability.
-
Analysis: Immunoassays are used to measure the concentrations of key biomarkers: Aβ42, total tau (t-tau), and phosphorylated tau (p-tau181). A low Aβ42 level, often in conjunction with high t-tau and p-tau, is indicative of Alzheimer's pathology.
-
Visualizations
Signaling Pathways and Mechanisms of Action
Caption: Mechanisms of action for different classes of Alzheimer's therapies.
Typical Alzheimer's Disease Clinical Trial Workflow
Caption: A generalized workflow for a typical Phase 3 Alzheimer's clinical trial.
Logical Comparison of this compound vs. Approved Therapies
Caption: Logical flow comparing this compound to current FDA-approved therapies.
References
- 1. Neuroimaging and CSF Biomarker Program | Alzheimer's Drug Discovery Foundation [alzdiscovery.org]
- 2. Going Beyond Cerebrospinal Fluid (CSF) Biomarkers for Alzheimer's Disease | Quanterix [quanterix.com]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Amyloid PET in Imaging Neurodegenerative Disorders: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ngx-267: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for Ngx-267, a muscarinic M1 receptor agonist used in neuroscience research.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general safety protocols for similar muscarinic agonists provide a framework for its responsible disposal. The following procedures are based on standard guidelines for hazardous chemical waste and should be adapted to comply with all institutional, local, and national regulations.[1] It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific requirements.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure risks.
| PPE Item | Specification |
| Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety glasses or goggles |
| Lab Coat | Standard laboratory coat |
Step-by-Step Disposal Protocol
The following step-by-step guide outlines the recommended procedure for the disposal of this compound waste.
-
Segregation of Waste: To prevent unintended chemical reactions, do not mix this compound waste with other chemical waste streams unless their compatibility has been verified.[1] As a minimum best practice, waste should be segregated into categories such as acids, bases, halogenated solvents, non-halogenated solvents, and solid chemical waste.[1]
-
Waste Container Selection and Labeling:
-
Disposal of Liquid Waste:
-
Collect all aqueous and solvent solutions containing this compound in the designated hazardous waste container.
-
Crucially, do not dispose of this compound solutions down the sink.
-
Ensure the waste container is securely capped when not in use.
-
-
Disposal of Solid Waste:
-
Collect solid this compound and any contaminated materials (e.g., weighing paper, pipette tips, contaminated vials) in a separate, clearly labeled solid hazardous waste container.
-
-
Decontamination of Glassware:
-
Glassware that has been in contact with this compound should be decontaminated. A common procedure involves rinsing with a suitable solvent (e.g., ethanol or isopropanol) to remove residues.
-
The initial solvent rinse should be collected as hazardous waste. Subsequent rinses with soap and water may be permissible for drain disposal depending on local regulations; however, collecting all rinses as hazardous waste is the most cautious approach.
-
-
Waste Storage and Pickup:
-
Store the sealed and labeled hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment.
References
Personal protective equipment for handling Ngx-267
Essential Safety and Handling Guide for Ngx-267
Disclaimer: This document provides essential safety and logistical information for handling this compound based on general best practices for potent pharmaceutical compounds and the known pharmacology of muscarinic M1 agonists. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of writing. Researchers, scientists, and drug development professionals must obtain and meticulously follow the compound-specific SDS provided by the supplier before any handling, storage, or disposal.
This compound is a potent small molecule and a selective muscarinic M1 agonist. As with any biologically active compound of unknown toxicity, it should be handled with extreme care to prevent occupational exposure. The following guidelines are designed to provide a framework for safe operational and disposal procedures.
Potential Hazards of Muscarinic M1 Agonists
Activation of muscarinic receptors can lead to a range of physiological effects. Overexposure to muscarinic agonists may cause adverse effects, even in small quantities.[1][2][3] Symptoms of exposure can include, but are not limited to:
-
Gastrointestinal distress (nausea, vomiting, diarrhea, abdominal cramps)
-
Cardiovascular effects (bradycardia, hypotension)
-
Respiratory effects (bronchospasm, increased bronchial secretions), which can be particularly hazardous for individuals with asthma or COPD
-
Central Nervous System effects (headache, dizziness, confusion)
-
Ocular effects (miosis, lacrimation)
Given the potent nature of this compound, all handling procedures should be designed to minimize the risk of inhalation, dermal contact, and ingestion.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical when handling potent compounds like this compound. The following table summarizes the recommended PPE. Selections should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Item | Specification and Use Notes |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves at all times. The outer glove should be changed immediately upon known or suspected contamination. Regularly inspect gloves for tears or pinholes before and during use. |
| Eye/Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn for all procedures. A face shield should be worn in addition to goggles when there is a risk of splashes or aerosol generation. |
| Respiratory Protection | N95 Respirator or Higher | A fit-tested N95 respirator is recommended as a minimum precaution for handling solid this compound. For procedures with a high potential for aerosolization, a powered air-purifying respirator (PAPR) may be necessary. |
| Body Protection | Disposable Lab Coat with Knit Cuffs | A dedicated disposable lab coat should be worn over personal clothing. Knit cuffs provide a better seal with inner gloves. The lab coat should be removed and disposed of as contaminated waste before leaving the designated handling area. |
| Additional Protection | Disposable Sleeve Covers | For procedures involving extensive manipulation within a fume hood or glove box, disposable sleeve covers can provide an additional layer of protection and are easily changed if contaminated. |
Operational Plans: Experimental Protocols
The following protocols outline a step-by-step methodology for safely handling this compound in a laboratory setting. These procedures are based on the principle of "containment at the source" to minimize exposure.
Receiving and Unpacking
-
Visually inspect the shipping container for any signs of damage or leaks before opening.
-
Don appropriate PPE (lab coat, single pair of gloves, safety glasses) before handling the outer packaging.
-
Transport the unopened package to the designated potent compound handling area.
-
Inside a chemical fume hood or other ventilated enclosure, don a second pair of gloves.
-
Carefully open the shipping container and inspect the primary container for integrity.
-
Verify the label information against the order and the supplier's documentation.
-
Wipe the exterior of the primary container with a suitable decontamination solution (e.g., 70% ethanol) and place it in a designated, clearly labeled storage location.
Weighing and Solution Preparation
-
All weighing of solid this compound must be performed in a containment device such as a ventilated balance enclosure or a glove box to prevent the generation of airborne dust.
-
Don full PPE as specified in the table above, including double gloves and respiratory protection.
-
Use dedicated, clearly labeled spatulas and weigh boats for this compound.
-
Carefully transfer the desired amount of the compound to a tared container.
-
Close the primary container immediately after dispensing.
-
To prepare a solution, add the solvent to the container with the weighed solid while still inside the containment device. Ensure the container is securely capped before removing it from the containment area.
-
All disposable materials used in the weighing process (e.g., weigh boats, outer gloves) should be disposed of as contaminated waste from within the enclosure.
Decontamination and Cleaning
-
After each handling session, decontaminate all surfaces and equipment. The effectiveness of a specific decontamination solution should be determined, but a common starting point is a mild detergent solution followed by 70% ethanol.
-
For spills, follow established laboratory procedures for potent compounds. This typically involves absorbing the material with an inert absorbent, followed by a multi-step decontamination of the area. All materials used for spill cleanup must be disposed of as hazardous waste.
Disposal Plan
The disposal of this compound and all associated contaminated materials must comply with all applicable federal, state, and local regulations for hazardous pharmaceutical waste.
-
Segregation of Waste: All waste streams must be properly segregated.
-
Solid Waste: Unused this compound, contaminated PPE (gloves, lab coats, sleeve covers), weigh boats, and other disposable items should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps Waste: Needles and syringes used to handle this compound solutions must be disposed of in a designated sharps container for hazardous pharmaceutical waste.
-
-
Waste Disposal: Contract with a licensed hazardous waste disposal company for the final disposal of all this compound waste. High-temperature incineration is often the preferred method for the destruction of potent pharmaceutical compounds.
Visualizations
The following diagrams illustrate the key workflows for handling and disposing of this compound.
Caption: Experimental Workflow for Handling this compound.
Caption: Disposal Plan for this compound Waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
